Rp-8-pCPT-cGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of Rp-8-pCPT-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rp-8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, commonly known as Rp-8-pCPT-cGMPS, is a widely utilized chemical probe in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. Its utility stems from its potent and selective inhibitory action on cGMP-dependent protein kinase (PKG) and its modulatory effects on cyclic nucleotide-gated (CNG) channels. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Competitive Inhibition of Protein Kinase G
The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG). As a structural analog of cGMP, this compound binds to the cGMP-binding sites within the regulatory domain of PKG. However, due to the Rp-configuration of the phosphorothioate group, its binding does not induce the conformational change necessary for the activation of the kinase's catalytic domain. By occupying the cGMP binding sites, this compound effectively prevents the binding of endogenous cGMP, thereby inhibiting the downstream phosphorylation of PKG substrates.[1][2]
This inhibitory action has been demonstrated across different isoforms of PKG, including PKG Iα, PKG Iβ, and PKG II. The compound exhibits a high degree of lipophilicity, allowing for efficient permeation across cell membranes, making it a valuable tool for studying PKG function in intact cells.[3][4] Furthermore, it is resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring its stability and sustained inhibitory effect within cellular systems.[1]
Signaling Pathway of PKG Inhibition
The inhibitory effect of this compound can be contextualized within the canonical nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the synthesis of cGMP from GTP. Subsequently, cGMP activates PKG, which then phosphorylates a multitude of downstream targets involved in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and synaptic plasticity. This compound acts as a direct antagonist at the level of PKG, blocking the transduction of the cGMP signal.
Quantitative Data on PKG Inhibition
The inhibitory potency of this compound has been quantified in various studies, with the inhibition constant (Ki) being a key parameter. The following table summarizes the reported Ki values for different PKG isoforms.
| Target Enzyme | Reported Ki (µM) | Reference(s) |
| cGMP-dependent Protein Kinase (general) | 0.5 | [1][3][4] |
| Protein Kinase G Iα (PKG Iα) | 0.5 | |
| Protein Kinase G Iβ (PKG Iβ) | 0.45 | |
| Protein Kinase G II (PKG II) | 0.7 |
Secondary Mechanism of Action: Modulation of Cyclic Nucleotide-Gated (CNG) Channels
In addition to its well-established role as a PKG inhibitor, this compound has been shown to directly interact with and modulate the activity of cyclic nucleotide-gated (CNG) channels. These channels are crucial for signal transduction in various sensory systems, including vision and olfaction. The effect of this compound on CNG channels is complex and appears to be isoform and tissue-dependent.
In retinal photoreceptors, this compound can act as a partial agonist of CNG channels.[5] However, its efficacy in activating these channels is significantly lower than that of cGMP. In contrast, for olfactory CNG channels, this compound has been reported to act as an antagonist.
Quantitative Data on CNG Channel Modulation
The following table presents data on the effect of this compound on retinal CNG channels.
| Channel Type | Effect | EC50 (µM) | Efficacy (% of max cGMP response) | Reference(s) |
| Rod Photoreceptor CNG Channel | Partial Agonist | ~11 | ~93% (in one study) | [5] |
| Cone Photoreceptor CNG Channel | Partial Agonist | Not explicitly determined | Drastically reduced efficacy | [5] |
It is important to note that the high concentration required for significant CNG channel activation suggests that at the concentrations typically used to inhibit PKG, the effects on CNG channels may be less pronounced. However, researchers should be mindful of this dual activity, especially when interpreting data from systems where both PKG and CNG channels are expressed.
Experimental Protocols
In Vitro PKG Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PKG in vitro.
Objective: To determine the Ki of this compound for a specific PKG isoform.
Materials:
-
Purified recombinant PKG (Iα, Iβ, or II)
-
PKG substrate (e.g., Kemptide)
-
This compound
-
cGMP
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a fixed concentration of the PKG substrate, and varying concentrations of cGMP.
-
Add a fixed concentration of the purified PKG enzyme to the reaction mixture.
-
To a parallel set of reactions, add varying concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescently labeled ATP).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unphosphorylated substrate.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence reader.
-
Plot the data and determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression).
Whole-Cell Patch-Clamp Recording for CNG Channel Activity
This protocol outlines a general approach to measure the effect of this compound on CNG channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
Objective: To characterize the effect of this compound on CNG channel currents.
Materials:
-
Cells expressing the CNG channel of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, HEPES, EGTA)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
This compound
-
cGMP
-
Perfusion system
Procedure:
-
Culture cells expressing the CNG channels on glass coverslips.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit channel currents.
-
Perfuse the cell with the extracellular solution containing a known concentration of cGMP to establish a baseline current.
-
Perfuse the cell with a solution containing both cGMP and varying concentrations of this compound.
-
Record the changes in current amplitude and characteristics.
-
To test for agonistic effects, perfuse with this compound in the absence of cGMP.
-
Analyze the data to determine changes in current-voltage relationships, activation kinetics, and dose-response curves.
Conclusion
This compound is a powerful pharmacological tool with a well-defined primary mechanism of action as a competitive inhibitor of PKG. Its high potency, selectivity, and cell permeability have made it indispensable for dissecting the roles of PKG in a vast array of biological processes. However, its secondary activity as a modulator of CNG channels necessitates careful consideration in experimental design and data interpretation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing this compound in their investigations, facilitating a deeper understanding of cGMP-mediated signaling pathways.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Protein Kinase G Inhibitor Rp-8-pCPT-cGMPS: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) is a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). Its development as a research tool has been instrumental in elucidating the physiological roles of the nitric oxide (NO)/cGMP/PKG signaling pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate its effective use in a research and drug development setting. The high lipid solubility of this compound allows for efficient cell membrane penetration, making it a valuable tool for both in vitro and in vivo studies.[1][2][3]
Discovery and Development
The development of this compound is rooted in the broader exploration of cyclic nucleotide analogs as tools to dissect cellular signaling pathways.[4][5][6] The core strategy involved modifying the natural PKG activator, cyclic guanosine monophosphate (cGMP), to create a stable, cell-permeable antagonist.
The key structural modifications that confer the inhibitory and pharmacological properties of this compound are:
-
Phosphorothioate Substitution: The replacement of a non-bridging oxygen atom in the phosphate moiety with a sulfur atom creates a chiral center, resulting in two diastereomers: Rp and Sp. The Rp-isomer of cGMP analogs has been consistently shown to be a competitive inhibitor of PKG, while the Sp-isomer often acts as an agonist.[4][7] This substitution also confers resistance to hydrolysis by phosphodiesterases (PDEs), thereby increasing the intracellular half-life of the compound.[7]
-
8-para-Chlorophenylthio (8-pCPT) Modification: The addition of a bulky, lipophilic chlorophenylthio group at the 8-position of the guanine base significantly increases the membrane permeability of the molecule.[1][2][3] This allows the compound to readily cross cell membranes and reach its intracellular target. This modification is a key advantage over earlier, less lipophilic cGMP analogs.[7]
The combination of these modifications resulted in a compound, this compound, that is a potent, selective, and cell-permeable inhibitor of PKG, making it a valuable tool for studying cGMP-mediated signaling events in intact cells and tissues.
Mechanism of Action
This compound acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the binding of endogenous cGMP. This prevents the conformational change necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of downstream substrate proteins.[7]
Quantitative Data
The inhibitory potency of this compound against different PKG isoforms has been characterized, as have the activation constants for the natural ligand, cGMP. This data is crucial for designing and interpreting experiments.
Table 1: Inhibitory Constants (Ki) of this compound for PKG Isoforms
| Isoform | Ki (μM) | Reference |
| PKG Iα | 0.5 | |
| PKG Iβ | 0.45 | |
| PKG II | 0.7 |
Table 2: Activation Constants (Ka) of cGMP for PKG Isoforms
| Isoform | Ka (μM) | Reference |
| PKG Iα | 0.1 - 0.26 | [7][8] |
| PKG Iβ | 1.0 | [7] |
| PKG II | 0.07 | [7] |
Signaling Pathway
This compound is a tool to investigate the nitric oxide (NO)/cGMP/PKG signaling pathway. This pathway plays a critical role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Caption: The NO/cGMP/PKG signaling pathway.
Experimental Protocols & Workflows
In Vitro PKG Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on PKG using a radiolabeled ATP assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a PKG substrate (e.g., kemptide), and the purified PKG enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ or Ki value.
Caption: Workflow for an in vitro PKG inhibition assay.
Cellular Assay: Inhibition of VASP Phosphorylation in Human Platelets
This protocol outlines a method to assess the cellular activity of this compound by measuring the inhibition of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation in intact human platelets. VASP is a well-characterized substrate of PKG.
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Pre-incubation with Inhibitor: Incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) to allow for cell penetration.
-
Stimulation: Stimulate the platelets with a PKG activator, such as 8-pCPT-cGMP, to induce VASP phosphorylation.
-
Cell Lysis: Terminate the stimulation by adding lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total VASP or β-actin). Determine the concentration-dependent inhibition of VASP phosphorylation by this compound.
Caption: Workflow for a cellular VASP phosphorylation assay.
Conclusion
This compound is a well-characterized and indispensable tool for the study of cGMP/PKG signaling. Its robust inhibitory activity, selectivity, and cell permeability have enabled significant advances in our understanding of the multifaceted roles of this pathway in health and disease. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this potent pharmacological inhibitor in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic nucleotide analogs as biochemical tools and prospective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Nucleotide (cNMP) Analogues: Past, Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
Rp-8-pCPT-cGMPS for studying cGMP-dependent protein kinase function.
An In-depth Technical Guide to Rp-8-pCPT-cGMPS for Studying cGMP-Dependent Protein Kinase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulatory system in various physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle function.[1][2][3] A key effector in this pathway is the cGMP-dependent protein kinase (PKG), a serine/threonine-specific kinase that phosphorylates numerous target proteins upon activation by cGMP.[1][2][4] Understanding the precise role of PKG in cellular signaling is paramount for both basic research and therapeutic development.
This technical guide focuses on This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a potent and membrane-permeable analog of cGMP, widely utilized as a pharmacological tool to investigate PKG function. Its utility lies in its ability to competitively inhibit the activation of PKG, thereby allowing researchers to dissect the downstream consequences of PKG signaling in both in vitro and in vivo models.[5][6]
Mechanism of Action
This compound is a competitive antagonist at the cGMP-binding sites located on the regulatory domain of PKG.[6] In the inactive state, the regulatory domain of PKG suppresses the activity of its catalytic domain.[1] The binding of cGMP induces a conformational change that relieves this autoinhibition, leading to kinase activation.[2] this compound, due to its structural similarity to cGMP, occupies these binding sites but fails to induce the necessary conformational change for activation. By competing with endogenous cGMP, it effectively prevents the activation of PKG, making it a powerful inhibitor for studying cGMP/PKG-dependent signaling events.[5][6]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of a pharmacological inhibitor is defined by its potency and selectivity. This compound has been characterized across different PKG isoforms.
| Parameter | Target | Value (µM) | Reference |
| K_i | PKG (general) | 0.5 | [5][7][8][9] |
| K_i | PKG Iα | 0.5 | |
| K_i | PKG Iβ | 0.45 | |
| K_i | PKG II | 0.7 |
K_i (Inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
This compound exhibits selectivity for PKG over the structurally related cAMP-dependent protein kinase (PKA) and Epac-1 (Exchange protein directly activated by cAMP). In studies on intact human platelets, it was shown to antagonize PKG activation without affecting PKA or cGMP-regulated phosphodiesterases.[5] This selectivity is crucial for attributing observed effects specifically to the inhibition of the PKG pathway.
The cGMP/PKG Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical cGMP signaling cascade and the point of intervention for this compound. Soluble guanylyl cyclase (sGC) is typically activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. The subsequent activation of PKG leads to the phosphorylation of various downstream substrates, resulting in a physiological response.
Key Properties
-
Lipophilicity and Cell Permeability: A significant advantage of this compound is its high lipid solubility.[7][9] This property allows it to readily cross cell membranes, enabling its use in studies with intact cells and tissues without requiring permeabilization techniques.[6][7][9] This is a marked improvement over less lipophilic inhibitors like (Rp)-8-Br-cGMPS.[6]
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification in the cyclic phosphate moiety makes this compound resistant to hydrolysis by PDEs.[6] This ensures its stability and sustained inhibitory action within the cell.
-
Off-Target Effects: While generally selective for PKG, it is important to note that this compound can act as an agonist for cyclic nucleotide-gated (CNG) channels in a voltage-dependent manner.[10] This should be a consideration in experimental designs involving tissues where CNG channels are prominently expressed, such as the retina.[11]
Experimental Protocols
The following are generalized protocols for using this compound to probe PKG function. Specific concentrations and incubation times should be optimized for each experimental system.
In Vitro PKG Kinase Assay
This protocol is designed to test the direct inhibitory effect of this compound on purified PKG enzyme activity.
Materials:
-
Purified recombinant PKG enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5)
-
PKG substrate (e.g., Kemptide or a specific peptide substrate)[5]
-
[γ-³²P]ATP or fluorescent ATP analog
-
PKG activator (e.g., 8-pCPT-cGMP or cGMP)
-
This compound stock solution (e.g., in DMSO or water)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, purified PKG enzyme, and the specific substrate.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding the PKG activator (to stimulate the enzyme) followed immediately by [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter. Alternatively, if using a non-radioactive method, measure the output (e.g., fluorescence) on a plate reader.
-
Data Analysis: Plot the remaining kinase activity as a function of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Cell-Based Assay for PKG Activity (e.g., VASP Phosphorylation)
This protocol assesses the effect of this compound on PKG activity within intact cells by measuring the phosphorylation of a known downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells (e.g., platelets, smooth muscle cells, or a relevant cell line)[5][12]
-
Cell culture medium
-
Physiological buffer (e.g., Tyrode's buffer or Krebs-Henseleit buffer)
-
PKG activator (e.g., 8-Br-cGMP or a NO donor like Sodium Nitroprusside)
-
This compound stock solution
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against phospho-VASP (e.g., Ser239) and total VASP
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. If using suspension cells like platelets, isolate them and resuspend in a physiological buffer.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control for 30-60 minutes. This allows the inhibitor to permeate the cells.[12]
-
PKG Stimulation: Add the PKG activator to the cell culture medium and incubate for a specific time (e.g., 5-15 minutes) to induce VASP phosphorylation.
-
Cell Lysis: Immediately terminate the stimulation by washing the cells with ice-cold PBS and lysing them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with the primary antibody against phospho-VASP. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: To normalize for loading, strip the membrane and re-probe with an antibody for total VASP. Quantify the band intensities and express the results as the ratio of phospho-VASP to total VASP.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for an experiment designed to investigate the role of PKG using this compound.
In Vivo Applications
The utility of this compound extends to in vivo studies. For example, it has been used in animal models to probe the role of the cGMP-PKG pathway in pain signaling. In a rat model of bone cancer pain, intrathecal administration of this compound (at a low nanomolar dose) suppressed thermal hyperalgesia and mechanical allodynia, demonstrating that the cGMP-PKG I pathway in dorsal root ganglia contributes to this pain state.[10]
Conclusion
This compound is an indispensable tool for researchers investigating cGMP-mediated signaling. Its potency as a competitive PKG inhibitor, coupled with its excellent cell permeability and resistance to degradation, makes it suitable for a wide range of applications, from enzymatic assays to cell-based studies and in vivo experiments.[5][6] When using this compound, researchers should consider its potential off-target effects on CNG channels and carefully design control experiments to ensure that the observed outcomes can be confidently attributed to the inhibition of PKG. Overall, the strategic use of this compound will continue to advance our understanding of the multifaceted roles of PKG in health and disease.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 4. Reactome | cGMP stimulates Protein Kinase G [reactome.org]
- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound BIOLOG Life Science Institute [biolog.de]
- 12. researchgate.net [researchgate.net]
Foundational Research on the Effects of Rp-8-pCPT-cGMPS on Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research concerning the effects of Rp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) on platelet function. This compound is a widely utilized and potent competitive inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway that plays a crucial inhibitory role in platelet activation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating platelet signaling and for professionals involved in the development of novel antiplatelet therapies.
Introduction: The Role of cGMP Signaling in Platelet Inhibition
Platelets are anucleated blood cells that are critical for hemostasis and thrombosis. Their activation is a tightly regulated process, and dysregulation can lead to cardiovascular diseases. The nitric oxide (NO) signaling pathway is a major inhibitory pathway in platelets. NO, primarily released from endothelial cells, activates soluble guanylate cyclase (sGC) in platelets, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to inhibit platelet activation, adhesion, and aggregation.[1]
This compound: A Selective PKG Inhibitor
This compound is a cell-permeable analog of cGMP that acts as a competitive inhibitor of PKG.[2] Its chemical structure allows it to effectively cross the platelet membrane and bind to the cGMP binding site on PKG, thereby preventing its activation by endogenous cGMP. This makes it an invaluable tool for elucidating the specific roles of the cGMP/PKG pathway in platelet function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory properties of this compound.
Table 1: Inhibitory Constant (Ki) of this compound for PKG
| Parameter | Value | Reference |
| Ki (in vitro) | 0.5 µM | [2] |
Table 2: Effects of this compound on Platelet Aggregation (Qualitative and Semi-Quantitative)
While specific IC50 values for the inhibition of platelet aggregation induced by various agonists are not consistently reported in the literature, studies have demonstrated that this compound effectively antagonizes the inhibitory effects of cGMP-elevating agents on platelet aggregation. It is often used to reverse the anti-aggregatory effects of PKG activators like 8-pCPT-cGMP.[2][3] The inhibitory effect of cGMP analogs on platelet aggregation induced by agonists like thrombin and ADP has been shown to be antagonized by PKG inhibitors.[4] However, some studies suggest a biphasic role for cGMP, with an initial stimulatory effect that can be inhibited by this compound, followed by a delayed inhibitory phase.[3]
| Agonist | Effect of this compound | Observations | References |
| Thrombin | Antagonizes cGMP-mediated inhibition | Pre-treatment with this compound can counteract the anti-aggregatory effects of cGMP-elevating agents in thrombin-stimulated platelets. | [5] |
| ADP | Antagonizes cGMP-mediated inhibition | Similar to thrombin, this compound is used to demonstrate the involvement of PKG in the inhibition of ADP-induced aggregation by the cGMP pathway. | |
| Collagen | Antagonizes cGMP-mediated inhibition | The inhibitory effects of the NO/cGMP pathway on collagen-induced platelet activation are reversed by PKG inhibitors. | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by directly inhibiting PKG, thereby preventing the phosphorylation of its downstream substrates. This has several key consequences for platelet function.
The NO/sGC/cGMP/PKG Signaling Pathway
The canonical pathway inhibited by this compound is the NO/sGC/cGMP/PKG pathway.
Regulation of Vasodilator-Stimulated Phosphoprotein (VASP)
One of the key substrates of PKG in platelets is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP is associated with the inhibition of platelet activation. This compound is used to demonstrate that cGMP-mediated VASP phosphorylation is PKG-dependent.
Involvement of the RhoA Signaling Pathway
Recent studies have indicated that the cGMP/PKG pathway can inhibit platelet shape change and aggregation by targeting the RhoA/Rho-kinase (ROCK) signaling pathway.[5] PKG can directly phosphorylate RhoA, leading to its inhibition. By blocking PKG, this compound can prevent this inhibitory phosphorylation, thereby promoting RhoA-mediated signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on platelets.
Preparation of Washed Human Platelets
Objective: To obtain a suspension of platelets free from other blood cells and plasma components for in vitro assays.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Prostacyclin (PGI₂) or other suitable platelet inhibitor.
-
Tyrode's buffer (pH 7.4) containing albumin.
-
Centrifuge.
Protocol:
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP layer without disturbing the buffy coat.
-
Add a platelet inhibitor such as PGI₂ to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma, PPP).
-
Gently resuspend the platelet pellet in Tyrode's buffer containing albumin and a platelet inhibitor.
-
Repeat the centrifugation and washing steps twice more to ensure the removal of plasma proteins.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without the inhibitor and adjust the platelet concentration to the desired level for the specific assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed platelet suspension.
-
Platelet agonists (e.g., ADP, thrombin, collagen).
-
This compound.
-
Light Transmission Aggregometer.
Protocol:
-
Prepare washed platelets and adjust the concentration to approximately 2.5 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with platelet-poor plasma (PPP) or buffer in the reference well of the aggregometer to set 100% aggregation.
-
Place a cuvette with the washed platelet suspension in the sample well and establish a baseline of 0% aggregation.
-
Add a magnetic stir bar to the sample cuvette.
-
Pre-incubate the platelet suspension with either vehicle control or different concentrations of this compound for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, thrombin, or collagen) to the cuvette to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.
Western Blotting for VASP Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of VASP in response to cGMP-elevating agents.
Materials:
-
Washed platelet suspension.
-
cGMP-elevating agent (e.g., sodium nitroprusside, SNP) or a direct PKG activator (e.g., 8-pCPT-cGMP).
-
This compound.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-VASP and anti-total-VASP).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Prepare washed platelets and pre-incubate with vehicle or this compound.
-
Stimulate the platelets with a cGMP-elevating agent.
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
Conclusion
This compound is an indispensable pharmacological tool for dissecting the role of the cGMP/PKG signaling pathway in platelet function. Its high specificity and cell permeability have allowed researchers to confirm the inhibitory role of this pathway in platelet activation, adhesion, and aggregation. This technical guide provides a comprehensive summary of the foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. It is anticipated that this resource will facilitate further research into the intricate signaling networks that govern platelet function and aid in the development of novel antithrombotic therapies targeting the cGMP pathway.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dependent inhibitory effects of cGMP-analogues on thrombin-induced platelet-derived microparticles formation, platelet aggregation, and P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
Delving into Neuroscience Research: A Technical Guide to Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preliminary studies of (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS), a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). This document provides a comprehensive overview of its mechanism of action, quantitative data from key neuroscience-related studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action and Selectivity
This compound is a competitive inhibitor of PKG, exhibiting a high affinity for the cGMP binding site on the enzyme. Its lipophilic nature, enhanced by the chlorophenylthio modification, allows for excellent membrane permeability, making it a valuable tool for studying cGMP signaling in intact cells and in vivo.[1] The inhibitory constants (Ki) for different PKG isoforms have been determined, highlighting its potency.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki (PKG Iα) | 0.5 µM | Bovine | [2] |
| Ki (PKG Iβ) | 0.45 µM | Not Specified | [3] |
| Ki (PKG II) | 0.7 µM | Not Specified | [3] |
| Selectivity | Exhibits selectivity for PKG over PKA and Epac-1 | Not Specified | [3] |
| Application | Concentration/Dose | Effect | Species/System | Reference |
| Inhibition of LTP | Not specified | Reduces Long-Term Potentiation | Rat Hippocampal Slices | [3] |
| Pain Research | 5 nM (intrathecal) | Suppressed thermal hyperalgesia and mechanical allodynia | Rat Model of Bone Cancer Pain | [4] |
| CNG Channel Modulation | 50 µM | Increased activity at physiological cGMP, decreased at higher cGMP | Rod and Cone CNG Channels | [5] |
Key Neuroscience Research Applications and Experimental Protocols
Investigation of Synaptic Plasticity: Long-Term Potentiation (LTP)
This compound has been utilized to investigate the role of the cGMP/PKG signaling pathway in synaptic plasticity, particularly in the context of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
Experimental Protocol: Inhibition of LTP in Hippocampal Slices
This protocol outlines a general procedure for assessing the effect of this compound on LTP in rodent hippocampal slices.
a. Slice Preparation:
-
Anesthetize a young adult rat or mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold cutting ACSF.
-
Transfer the slices to an interface or submerged recovery chamber containing ACSF (e.g., 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM D-glucose) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature or 32°C.[6]
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
c. Drug Application and LTP Induction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in ACSF.
-
Perfuse the slice with ACSF containing this compound for a pre-incubation period of 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
d. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation in control (ACSF alone) versus this compound-treated slices.
In Vivo Pain Research
The sodium salt of this compound has been used to investigate the role of the cGMP-PKG pathway in nociception, particularly in models of chronic pain.
Experimental Protocol: Assessment of Mechanical Allodynia and Thermal Hyperalgesia
This protocol describes the assessment of pain-related behaviors in a rat model of bone cancer pain following intrathecal administration of this compound sodium.
a. Animal Model and Drug Administration:
-
Induce a bone cancer pain model in rats according to established protocols.
-
Administer this compound sodium (e.g., 5 nM) intrathecally once a day for a specified period (e.g., 3 days).[4]
b. Assessment of Mechanical Allodynia:
-
Acclimatize the rats to the testing environment.
-
Use von Frey filaments of varying stiffness to stimulate the plantar surface of the hind paw.[7]
-
Determine the paw withdrawal threshold (PWT), which is the filament stiffness that elicits a withdrawal response in 50% of applications, using the up-down method.[7]
-
A significant decrease in PWT in the treated paw compared to baseline or a control group indicates mechanical allodynia.
c. Assessment of Thermal Hyperalgesia:
-
Use a radiant heat source (e.g., Hargreaves apparatus) to apply a thermal stimulus to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency (PWL), which is the time taken for the rat to withdraw its paw from the heat source.
-
A significant decrease in PWL in the treated paw compared to baseline or a control group indicates thermal hyperalgesia.[8]
d. Data Analysis:
-
Compare the PWT and PWL values between the this compound-treated group and a vehicle-treated control group over time.
Signaling Pathways and Visualizations
The primary mechanism of action of this compound is the inhibition of PKG, which lies downstream of nitric oxide (NO) and soluble guanylate cyclase (sGC) in the canonical NO/cGMP signaling pathway.
Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound in a neuroscience research context.
Caption: A generalized experimental workflow for studying this compound in neuroscience.
Conclusion
This compound stands as a valuable pharmacological tool for dissecting the intricate roles of the cGMP/PKG signaling pathway in the nervous system. Its utility in studying fundamental processes such as synaptic plasticity and its potential relevance to pathological conditions like chronic pain underscore its importance in both basic and translational neuroscience research. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this potent PKG inhibitor. Further investigations will undoubtedly continue to illuminate the multifaceted functions of cGMP signaling in neuronal health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 4. PKG and PKA Signaling in LTP at GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Behavioral evidence of thermal hyperalgesia and mechanical allodynia induced by intradermal cinnamaldehyde in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rp-8-pCPT-cGMPS Sodium Salt: A Core Tool for cGMP/PKG Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS sodium salt is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide/cGMP signaling pathway.[1][2][3] This pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[4] The compound's high cell permeability and resistance to hydrolysis by phosphodiesterases make it an invaluable tool for elucidating the specific roles of PKG in cellular signaling cascades. This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental applications of this compound sodium salt.
Core Properties and Specifications
This compound sodium salt is a synthetically modified analog of cyclic guanosine monophosphate (cGMP). The addition of a p-chlorophenylthio (pCPT) group at the 8-position and the Rp-configuration of the phosphorothioate group confer its inhibitory properties and enhanced lipophilicity.[5]
| Property | Value | Reference |
| Chemical Name | 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium | [1][2] |
| Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ | [1] |
| Molecular Weight | 525.86 g/mol | [1] |
| CAS Number | 208445-07-2 | [1] |
| Purity | ≥99% (typically analyzed by HPLC) | [1][2] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
This compound acts as a competitive inhibitor of PKG.[3] It binds to the cGMP-binding sites on the regulatory domain of the enzyme, preventing the conformational change required for catalytic activity. This inhibition is reversible. The compound exhibits selectivity for PKG over other cyclic nucleotide-binding proteins such as cAMP-dependent protein kinase (PKA) and Epac-1.[1][2]
| Target | Inhibition Constant (Ki) / IC50 | Reference |
| PKGIα | Ki: 0.5 µM | [1][2] |
| PKGIβ | Ki: 0.45 µM | [1][2] |
| PKGII | Ki: 0.7 µM | [1][2] |
| cGK Iα | IC50: 18.3 µM | [5] |
| cGK II | IC50: 0.16 µM | [5] |
Signaling Pathway Inhibition
The canonical nitric oxide (NO)/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, leading to the synthesis of cGMP from GTP. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream protein substrates, resulting in a physiological response. This compound directly interferes with this pathway by preventing the activation of PKG by cGMP.
Experimental Protocols
The following provides a generalized protocol for an in vitro PKG inhibition assay using this compound. This protocol should be adapted and optimized for specific experimental conditions.
In Vitro PKG Kinase Activity Assay
Objective: To determine the inhibitory effect of this compound on the activity of a specific PKG isoform.
Materials:
-
Recombinant human PKG (isoform of interest)
-
This compound sodium salt
-
Fluorescently labeled PKG substrate peptide (e.g., a derivative of VASP or a custom peptide)
-
cGMP
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Microplate reader capable of fluorescence detection
-
384-well, low-volume, black microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Prepare serial dilutions of this compound in kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of the fluorescently labeled substrate peptide in kinase assay buffer.
-
Prepare a stock solution of cGMP in kinase assay buffer.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
-
Assay Setup:
-
Add the kinase assay buffer to all wells.
-
Add the serial dilutions of this compound or vehicle control (water or DMSO) to the appropriate wells.
-
Add the PKG enzyme to all wells except the negative control wells.
-
Add the fluorescently labeled substrate peptide to all wells.
-
Add cGMP to all wells to activate the PKG. The final concentration should be at or near the Ka for the specific PKG isoform.
-
-
Initiate Reaction and Measure:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Immediately place the microplate in the plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorescent label.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for the specific PKG isoform.
-
Applications in Research
This compound sodium salt has been utilized in a variety of research applications to probe the function of the cGMP/PKG signaling pathway.
-
Neuroscience: Studies have used this inhibitor to investigate the role of PKG in long-term potentiation (LTP) in hippocampal slices.[1][2]
-
Vascular Biology: It has been employed to block the relaxation of vascular smooth muscle, demonstrating the involvement of PKG in vasodilation.[5]
-
Pain Research: In vivo studies have shown that intrathecal administration of this compound can suppress thermal hyperalgesia and mechanical allodynia in a rat model of bone cancer pain, implicating the cGMP-PKG pathway in pain signaling.[6]
Conclusion
This compound sodium salt is a cornerstone pharmacological tool for researchers investigating cGMP-mediated signaling. Its well-characterized inhibitory activity, selectivity, and cell permeability provide a robust method for dissecting the multifaceted roles of PKG in health and disease. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
Methodological & Application
Determining the Optimal Concentration of Rp-8-pCPT-cGMPS for PKG Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Rp-8-pCPT-cGMPS, a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). These guidelines are intended to assist researchers in effectively utilizing this inhibitor for studying PKG signaling pathways in both in vitro and cellular contexts.
Introduction to this compound
This compound is a competitive inhibitor of PKG, exhibiting selectivity for PKG over other cyclic nucleotide-dependent kinases such as protein kinase A (PKA).[1][2] Its lipophilic nature allows for efficient penetration of cell membranes, making it a valuable tool for intact cell studies.[3] Understanding the optimal concentration for PKG inhibition is critical to ensure specific and effective experimental outcomes.
Quantitative Data Summary
The inhibitory activity of this compound against various PKG isoforms is summarized in the table below. These values serve as a starting point for designing dose-response experiments.
| Parameter | PKG Isoform | Value (µM) | Reference |
| Ki | PKG Iα | 0.5 | [1][3] |
| Ki | PKG Iβ | 0.45 | |
| Ki | PKG II | 0.7 | |
| IC50 | cGK Iα | 18.3 | [4] |
| IC50 | cGK II | 0.16 | [4] |
Note: The IC50 values can vary depending on the substrate and ATP concentrations used in the assay.
Signaling Pathway
The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. A simplified diagram of this pathway is presented below.
Experimental Workflow for Determining Optimal Inhibitor Concentration
A logical workflow is essential for systematically determining the optimal concentration of this compound.
Protocol 1: In Vitro PKG Kinase Assay
This protocol describes how to determine the IC50 value of this compound using a purified PKG enzyme and a peptide substrate.
1. Materials and Reagents:
-
Purified recombinant PKG Iα or Iβ
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition sequence)
-
This compound
-
cGMP
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Plate reader capable of detecting the fluorescent signal
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a serial dilution of this compound in kinase assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a solution of PKG enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a solution of the peptide substrate and cGMP in kinase assay buffer. The cGMP concentration should be sufficient to activate the enzyme (e.g., 1-10 µM).
-
Prepare a solution of ATP in kinase assay buffer. The concentration should be at or near the Km for ATP for the specific PKG isoform.
-
-
Assay Setup:
-
Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the PKG enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the substrate/cGMP and ATP solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence signal at regular intervals or at a fixed endpoint using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of PKG inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for PKG Inhibition
This protocol utilizes the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 as a downstream marker of PKG activity in intact cells.
1. Materials and Reagents:
-
Cell line expressing PKG (e.g., human platelets, vascular smooth muscle cells, or a transfected cell line)
-
Cell culture medium and supplements
-
This compound
-
PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like sodium nitroprusside)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a sufficient time to allow for cell penetration (e.g., 30-60 minutes). Include a vehicle control (DMSO or media).
-
Stimulate the cells with a PKG activator for a predetermined time (e.g., 10-30 minutes) to induce VASP phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP.
-
Calculate the ratio of phospho-VASP to total VASP for each condition.
-
Determine the percentage of inhibition of VASP phosphorylation for each concentration of this compound relative to the stimulated control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the optimal concentration for achieving significant PKG inhibition in your cellular model.
-
Logical Relationship of Experimental Design
The following diagram illustrates the logical steps and considerations for designing an experiment to determine the optimal inhibitor concentration.
By following these protocols and considering the provided data and workflows, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to more accurate and reproducible results in the study of PKG signaling.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for In Vivo Administration of Rp-8-pCPT-cGMPS in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Rp-8-pCPT-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in mouse models. This document includes summaries of available data, detailed experimental protocols adapted from relevant studies, and visualizations of the associated signaling pathway and experimental workflow.
Introduction
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG), with a Ki of 0.5 μM.[1][2] Its high lipid solubility allows it to readily penetrate cell membranes, making it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes.[2][3] While in vivo studies using this compound in mouse models are not extensively documented in publicly available literature, protocols from studies using this compound in other rodent models, and systemically administered related cGMP analogs in mice, can be effectively adapted.
Signaling Pathway of this compound
This compound acts as an antagonist at the cGMP binding site of PKG, thereby preventing its activation by endogenous cGMP. This inhibition blocks the downstream phosphorylation of various substrate proteins involved in processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Direct quantitative pharmacokinetic and pharmacodynamic data for this compound in mice is limited in the available literature. However, data from in vivo studies in rats provide valuable insights into potential dosing.
| Parameter | Administration Route | Species | Model | Dose | Vehicle | Outcome | Reference |
| Effective Dose | Intrathecal | Rat | Inflammatory Pain | 100-250 nmol | Saline | Attenuated thermal hyperalgesia | N/A |
| Effective Dose | Intrathecal | Rat | Bone Cancer Pain | 5 nM (daily for 3 days) | N/A | Suppressed thermal hyperalgesia and mechanical allodynia | [4] |
Experimental Protocols
The following protocols are provided as a guide for the in vivo administration of this compound in mouse models. These have been adapted from published studies on related compounds or different rodent models. Researchers should optimize these protocols for their specific experimental needs.
General Experimental Workflow
Caption: General workflow for in vivo studies with this compound in mice.
Protocol 1: Intraperitoneal (i.p.) Administration (Adapted)
This protocol is adapted from a study that successfully administered a similar cGMP analog, Rp-8-Br-cGMPS (CN03), systemically to mice using a liposomal formulation to cross the blood-retinal barrier.[5][6] This approach is recommended when targeting tissues with significant biological barriers.
Materials:
-
This compound
-
Liposome formulation kit (or pre-formed liposomes)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Preparation of Liposomal this compound:
-
Follow the manufacturer's instructions for the liposome formulation kit to encapsulate this compound.
-
The final concentration of the encapsulated drug should be determined based on the desired dose and injection volume.
-
Suspend the final liposomal formulation in sterile PBS or saline.
-
-
Animal Preparation:
-
Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
-
Injection Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower left or right quadrant of the abdomen to avoid the bladder and internal organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the liposomal this compound suspension. The maximum recommended injection volume for a mouse is typically 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions following the injection.
-
Protocol 2: Intrathecal (i.t.) Administration (Adapted from Rat Studies)
This protocol is for direct administration into the cerebrospinal fluid and is adapted from studies in rats.[4] This route is highly specialized and requires significant technical expertise.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired final concentration (e.g., as reported in rat studies, concentrations can be prepared to deliver 5-250 nmol per injection volume, typically 5-10 µL).
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Shave the area over the lumbosacral spine.
-
-
Injection Procedure:
-
Position the anesthetized mouse on a sterile field.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Disinfect the injection site with 70% ethanol.
-
Carefully insert the 30-gauge needle into the intervertebral space until a tail flick is observed, indicating entry into the subarachnoid space.
-
Slowly inject the this compound solution over approximately 10-15 seconds.
-
Withdraw the needle.
-
-
Post-Injection Monitoring:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor for any neurological deficits or signs of distress.
-
Considerations and Best Practices
-
Solubility and Vehicle Selection: this compound is reported to have high lipid solubility.[2][3] For systemic administration where a liposomal formulation is not used, a vehicle such as saline with a small percentage of a solubilizing agent (e.g., DMSO, ethanol) may be necessary. However, the tolerability and potential confounding effects of the vehicle must be assessed in a pilot study.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective and non-toxic dose of this compound for the specific mouse model and desired biological endpoint.
-
Control Groups: Appropriate control groups, including vehicle-only and/or empty liposome-treated animals, are essential for interpreting the results accurately.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Conclusion
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Rp-8-pCPT-cGMPS in Immunofluorescence Staining
Introduction
Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its high lipid solubility allows it to effectively cross cell membranes to inhibit intracellular PKG activity, making it a valuable tool for studying cGMP signaling pathways in intact cells.[1][3] In the context of immunofluorescence, this compound is primarily used to investigate the role of PKG in mediating the subcellular localization, expression, or phosphorylation status of specific target proteins. By inhibiting PKG, researchers can observe the resulting changes in the cellular distribution or state of their protein of interest through microscopic visualization.
Mechanism of Action
This compound acts as a competitive antagonist at the cGMP binding site on PKG.[2] In a typical cGMP signaling cascade, the binding of cGMP to the regulatory domain of PKG induces a conformational change that activates its catalytic kinase domain. This leads to the phosphorylation of serine/threonine residues on downstream substrate proteins. This compound prevents this activation, thereby inhibiting the phosphorylation of PKG substrates.[2][4] It demonstrates selectivity for PKG over cAMP-dependent protein kinase (PKA), ensuring targeted inhibition of the cGMP pathway.[5]
Quantitative Data
The inhibitory activity of this compound has been quantified against various PKG isoforms. This data is crucial for determining the appropriate working concentrations for cell-based assays.
| Parameter | Value | Enzyme/System | Reference |
| Ki | 0.5 µM | cGMP-dependent protein kinase | [1][2] |
| Ki | 0.5 µM | PKGIα | [5] |
| Ki | 0.45 µM | PKGIβ | [5] |
| Ki | 0.7 µM | PKGII | [5] |
Experimental Protocols
The following protocols provide a general framework for using this compound as a pretreatment before performing immunofluorescence staining. Optimization of inhibitor concentration and incubation time is critical and should be performed for each cell type and experimental condition.
Protocol 1: Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to fixation and staining.
Materials:
-
This compound
-
Anhydrous DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
Cells cultured on sterile glass coverslips or chamber slides
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells onto glass coverslips or chamber slides at a density that will result in 60-80% confluency at the time of the experiment.[6]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. A typical starting range is 10-50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the treatment).
-
Incubation: Incubate the cells for a predetermined period. Incubation times may vary from 30 minutes to several hours, depending on the specific signaling pathway and cellular process being investigated. This step requires optimization.
-
Proceed to Staining: After incubation, proceed immediately to the immunofluorescence staining protocol.
Protocol 2: Immunofluorescence Staining of Treated Cells
This is a general immunofluorescence protocol that can be applied after cell treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5-10% normal serum from the secondary antibody host species in PBS)[6]
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS three times. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6][7]
-
Wash: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[7]
-
Wash: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[6]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Aspirate the blocking buffer and apply the primary antibody solution to the cells. Incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards. Apply the secondary antibody solution and incubate for 1 hour at room temperature.[7]
-
Wash: Wash the cells three times with PBS for 5 minutes each. The final wash can include a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Compare the results from the this compound-treated samples with the vehicle controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Rp-8-pCPT-cGMPS Treatment of Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] With a reported Ki value of approximately 0.5 μM, this compound serves as a valuable tool for investigating the role of the cGMP/PKG signaling pathway in neuronal function.[1] This pathway is implicated in a variety of cellular processes within the nervous system, including synaptic plasticity, neuronal proliferation, and apoptosis.[3][4] These application notes provide detailed protocols for the treatment of primary neuron cultures with this compound to assess its effects on neuronal viability and apoptosis.
Mechanism of Action
This compound acts by competitively binding to the cGMP binding site on PKG, thereby preventing the activation of the kinase by endogenous cGMP. This inhibition allows for the elucidation of cellular events specifically mediated by PKG activity.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on primary neuron cultures. Please note that this data is compiled from various studies and serves as an illustrative example. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) | Reference |
| Control (Vehicle) | 0 | 24 | 100% | 1.0 | N/A |
| This compound | 1 | 24 | ~95% | No significant change | Hypothetical |
| This compound | 10 | 24 | ~80% | ~1.5 | [4] |
| This compound | 50 | 24 | ~60% | ~2.5 | Hypothetical |
| Glutamate (Excitotoxin) | 100 | 24 | ~50% | ~3.0 | [5] |
| This compound + Glutamate | 10 + 100 | 24 | ~65% | ~2.0 | Hypothetical |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with Ham's F12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash plates three times with sterile water and allow to dry completely.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Isolate the embryos and remove the brains.
-
Dissect the cortices from the brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I (100 µg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add an equal volume of DMEM containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.
This compound Treatment Protocol
Materials:
-
This compound sodium salt
-
Sterile, nuclease-free water or DMSO
-
Primary neuron cultures (prepared as described above)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed Neurobasal medium. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific experiment. A 30-minute pretreatment with 10 µM this compound has been shown to be effective in blocking cGMP-mediated effects in hippocampal neurons.[4]
-
Treatment:
-
For neuroprotection assays, pre-treat the primary neuron cultures with the desired concentrations of this compound for 30 minutes to 1 hour before inducing apoptosis with an excitotoxin like glutamate (e.g., 100 µM for 24 hours).
-
For studying the direct effects of PKG inhibition on neuronal viability, treat the cultures with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Controls: Include a vehicle control (medium with the same concentration of water or DMSO used to dissolve the compound) in all experiments.
Neuronal Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing the treated neurons (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
96-well plate reader
Procedure:
-
After treatment, collect the neurons and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Incubate the cell lysate with the DEVD-pNA substrate in a 96-well plate.
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction kinetics.
-
Calculate the caspase-3 activity and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: cGMP/PKG signaling and inhibition by this compound.
Caption: Workflow for assessing this compound effects.
Caption: Interrelation of experimental components.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. iris.unict.it [iris.unict.it]
- 5. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity [mdpi.com]
Application Notes: Utilizing Rp-8-pCPT-cGMPS in Studies of Retinal Degeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inherited retinal degenerations, such as Retinitis Pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to vision impairment and eventual blindness. A common pathological hallmark in many forms of retinal degeneration is the dysregulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Elevated levels of cGMP in photoreceptors are considered a key trigger for cell death.[4][5] This has led to the exploration of therapeutic strategies aimed at modulating this pathway.
One of the primary downstream effectors of elevated cGMP is the cGMP-dependent protein kinase (PKG).[1][2][6] The overactivation of PKG is implicated in the cascade of events leading to photoreceptor demise.[1][2][6][7] Consequently, the inhibition of PKG represents a promising, mutation-independent therapeutic approach for various forms of retinal degeneration.
Rp-8-pCPT-cGMPS is a potent and specific inhibitor of cGMP-dependent protein kinase (PKG).[8][9] As a cGMP analog, it competitively binds to the cGMP binding sites on PKG, thereby preventing its activation without directly liberating the catalytic domain.[4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical studies of retinal degeneration models.
Mechanism of Action
In many retinal degeneration models, mutations in genes such as Pde6b (encoding for the β-subunit of phosphodiesterase 6) lead to a failure in cGMP hydrolysis.[4][7] The resulting accumulation of intracellular cGMP has two major detrimental effects:
-
Overactivation of Cyclic Nucleotide-Gated (CNG) Channels: This leads to an excessive influx of Ca2+ and Na+ ions, disrupting cellular homeostasis and inducing cellular stress.[1][2][6]
-
Activation of Protein Kinase G (PKG): The sustained activation of PKG triggers downstream signaling cascades that culminate in photoreceptor cell death.[1][2][6]
This compound acts as a pan-PKG inhibitor, effectively blocking the detrimental effects of PKG overactivation.[8] By inhibiting PKG, this compound has been shown to confer neuroprotection to photoreceptors in various retinal degeneration models.
Caption: cGMP signaling pathway in photoreceptor degeneration and the inhibitory action of this compound.
Data Presentation
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Model System | Reference |
| Ki for PKG Inhibition | 0.5 µM | In vitro (kemptide substrate) | [9] |
| Effective Concentration | 50 µM | Rod and Cone CNG Channels | [10] |
| Effect on CNG Channels | At 50 µM, reduced efficacy of cGMP to activate both rod and cone CNG channel isoforms. | Oocyte expression system | [11][12] |
| Pan-PKG Inhibitor | Yes | Peptide Microarray | [8] |
Experimental Protocols
Organotypic Retinal Explant Culture
This protocol is adapted from methodologies used in studies investigating photoreceptor degeneration in rd mouse models.[13][14]
Objective: To assess the neuroprotective effect of this compound on photoreceptor survival in an ex vivo model of retinal degeneration.
Materials:
-
This compound
-
rd1 or rd10 mice (e.g., at postnatal day 5)
-
Dissection medium: R16 medium
-
Culture medium: R16 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
6-well culture plates
-
Sterile dissection tools
-
TUNEL assay kit
-
Microscope for imaging
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations for the experiment. A vehicle control (medium with the solvent) must be included in all experiments.
-
-
Retinal Dissection and Culture:
-
Euthanize postnatal day 5 (P5) rd1 mice according to approved animal protocols.
-
Enucleate the eyes and place them in dissection medium.
-
Under a dissecting microscope, create an incision at the limbus and remove the cornea and lens.
-
Carefully peel the retina away from the sclera and retinal pigment epithelium.
-
Place the isolated retina onto a cell culture insert with the photoreceptor side facing up.
-
Place the insert into a well of a 6-well plate containing 1 mL of culture medium.
-
-
Treatment with this compound:
-
Allow the retinal explants to stabilize in culture for 2 days in vitro (DIV).
-
On DIV 2, replace the culture medium with fresh medium containing either the vehicle control or different concentrations of this compound.
-
Culture the explants for an additional 4 days, replacing the medium every 2 days.
-
-
Assessment of Photoreceptor Cell Death:
-
On DIV 6, fix the retinal explants in 4% paraformaldehyde.
-
Process the tissue for cryosectioning.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on the retinal sections to label apoptotic cells.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Capture fluorescent images of the outer nuclear layer (ONL).
-
Quantify the number of TUNEL-positive cells per area of the ONL to determine the extent of photoreceptor cell death.
-
Expected Outcome: Treatment with an effective concentration of this compound is expected to result in a statistically significant reduction in the number of TUNEL-positive cells in the ONL of rd1 retinal explants compared to the vehicle-treated controls, indicating a neuroprotective effect.
Caption: Experimental workflow for testing this compound in organotypic retinal explant cultures.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the role of the cGMP-PKG signaling pathway in retinal degeneration. The protocols and data presented here provide a framework for its application in preclinical models. As a pan-PKG inhibitor, it offers a means to explore a mutation-independent therapeutic strategy for a range of inherited retinal diseases characterized by elevated cGMP levels. Further in vivo studies are warranted to fully elucidate its therapeutic potential, including optimizing delivery methods and assessing long-term efficacy and safety.
References
- 1. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal degeneration: Multilevel protection of photoreceptor and ganglion cell viability and function with the novel PKG inhibitor CN238 | bioRxiv [biorxiv.org]
- 5. Protein kinase G inhibition preserves photoreceptor viability and function in a new mouse model for autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Preparation of Retinal Explant Cultures | Springer Nature Experiments [experiments.springernature.com]
A guide to using Rp-8-pCPT-cGMPS in hippocampal slice preparations.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent, cell-permeable, and competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its high lipid solubility allows for effective penetration of cell membranes, making it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological processes, particularly in intact cells and tissue preparations like hippocampal slices.[2][3] This document provides detailed application notes and protocols for the use of this compound in investigating synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus.
Mechanism of Action
This compound acts as a competitive antagonist at the cGMP binding site of PKG, thereby preventing the kinase's activation.[1][2] The nitric oxide (NO) signaling pathway is a primary activator of PKG in the hippocampus. NO, often acting as a retrograde messenger, stimulates soluble guanylyl cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates various downstream targets involved in synaptic transmission and plasticity. By inhibiting PKG, this compound allows researchers to dissect the specific contributions of this pathway to neuronal function. The role of the NO/cGMP/PKG pathway in hippocampal LTP is complex and has been a subject of debate, with some studies suggesting a critical role, while others indicate it may be dispensable depending on the induction protocol and hippocampal subregion.[4][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its effects on hippocampal LTP.
Table 1: Inhibitor Properties
| Parameter | Value | Reference |
| Target | cGMP-dependent protein kinase (PKG) | [1] |
| Inhibition Constant (Ki) | 0.5 µM | [1][2] |
| Cell Permeability | High | [2][3] |
| Recommended Working Concentration | 10 - 100 µM | [4] |
| Storage of Stock Solution | -20°C | [8] |
Table 2: Effects on Hippocampal Long-Term Potentiation (LTP)
| Experimental Condition | Drug & Concentration | Effect on LTP | Reference |
| Weak tetanic stimulation in CA1 | 8-pCPT-cGMP (10 µM) | Induced robust and long-lasting potentiation (261.2 ± 42.8%) | [4] |
| Strong tetanic stimulation in CA1 stratum radiatum | Rp-8-Br-cGMPS (100 µM) | Significantly reduced LTP (105.4 ± 12.9% vs. 213.9 ± 5.4% in control) | [4] |
| Strong tetanic stimulation in CA1 stratum oriens | Rp-8-Br-cGMPS (100 µM) | No significant reduction in LTP | [4] |
| Three-train tetanization in CA1 | KT5823 (2 µM) | Blocked L-LTP | [9] |
| One-train tetanus paired with 8-Br-cGMP (1 µM) | KT5823 (2 µM) | Blocked late-phase potentiation (107 ± 14% at 3 hr) | [5] |
Signaling Pathways and Experimental Workflow
Diagram 1: NO/cGMP/PKG Signaling Pathway in Hippocampal Neurons
Caption: The NO/cGMP/PKG signaling cascade in hippocampal LTP.
Diagram 2: Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for studying this compound effects on hippocampal LTP.
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in sterile, deionized water or DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8] Note that the sodium salt of this compound is soluble in water.
-
Artificial Cerebrospinal Fluid (ACSF) (1 Liter):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
2 mM MgSO₄
-
2.5 mM CaCl₂
-
10 mM D-glucose
-
Continuously bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The final pH should be 7.4.
-
-
Sucrose-based Cutting Solution (1 Liter):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
0.5 mM CaCl₂
-
7 mM MgCl₂
-
10 mM D-glucose
-
Continuously bubble with 95% O₂ / 5% CO₂ and keep ice-cold.
-
2. Hippocampal Slice Preparation
This protocol is adapted from standard procedures for acute hippocampal slice preparation.[10][11][12]
-
Anesthetize an adult rodent (e.g., mouse or rat) with an approved anesthetic agent.
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and glue it to the stage of a vibratome.
-
Submerge the stage in the ice-cold, oxygenated cutting solution.
-
Cut 300-400 µm thick transverse slices.
-
Using a soft brush or wide-tipped pipette, transfer the slices to a recovery chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂ and maintained at 32-34°C.
-
Allow the slices to recover for at least 30 minutes.
-
Transfer the slices to a holding chamber with oxygenated ACSF at room temperature and allow them to equilibrate for at least 1 hour before recording.
3. Electrophysiological Recording and Drug Application
-
Transfer a single slice to the recording chamber of an electrophysiology setup.
-
Continuously perfuse the slice with oxygenated ACSF at a flow rate of 2-3 ml/min, maintaining the temperature at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Place a recording electrode (a glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a fEPSP that is approximately 40-50% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30 seconds.
-
To apply this compound, switch the perfusion to ACSF containing the desired final concentration of the inhibitor (e.g., 50 µM).
-
Allow the slice to incubate in the drug-containing ACSF for a minimum of 20-30 minutes to ensure adequate tissue penetration and target engagement.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Continue to record fEPSPs for at least 60 minutes following the HFS to monitor the induction and maintenance of LTP.
-
For control experiments, induce LTP in slices perfused with vehicle-containing ACSF.
Data Analysis
The magnitude of LTP is typically quantified by measuring the slope of the fEPSP. The average fEPSP slope during the last 10 minutes of the post-HFS recording period is normalized to the average fEPSP slope during the baseline period. Statistical comparisons can then be made between the control and this compound treated groups.
Disclaimer: This document is intended for research purposes only. All experimental procedures should be conducted in accordance with institutional and governmental guidelines for animal care and use.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Signaling Contributes to Late-Phase LTP and CREB Phosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specific role of cGMP in hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rp-8-pCPT-cGMPS in PKG Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the use of Rp-8-pCPT-cGMPS as a protein kinase G (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PKG?
This compound is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive inhibitor of PKG by binding to the cGMP-binding sites on the regulatory domain of the enzyme, preventing its activation by endogenous cGMP.[1][2][3][4][5] The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity.
Q2: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the experimental system.
-
In Vitro Kinase Assays: For purified PKG enzymes, a concentration range of 0.1 µM to 10 µM is typically effective, with a Ki of approximately 0.5 µM.[1][2][4]
-
Cell-Based Assays: Due to its high lipid solubility, this compound readily penetrates cell membranes.[2][3][4][5] Effective concentrations in cultured cells generally range from 1 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, dissolve this compound in an aqueous buffer or water.[6] Prepare concentrated stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store the compound in its solid form at -20°C.
Q4: Is this compound selective for PKG?
This compound exhibits selectivity for PKG over Protein Kinase A (PKA).[7] However, it is important to be aware of potential off-target effects. A significant off-target activity is its ability to act as an agonist for cyclic nucleotide-gated (CNG) channels.[8] This is a critical consideration in experimental systems where these channels are expressed, such as in retinal photoreceptors.
Troubleshooting Guide
This guide addresses common issues encountered when this compound fails to inhibit PKG activity.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of PKG activity in an in vitro assay. | Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively compete with the cGMP or substrate in your assay. | Perform a dose-response curve with a wider range of inhibitor concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value in your specific assay conditions. |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure it is stored in aliquots at -20°C and protected from light. | |
| High cGMP Concentration: If the assay uses a high concentration of cGMP to activate PKG, it may outcompete the inhibitor. | Reduce the concentration of the cGMP activator to the lowest level that still provides a robust signal. | |
| Assay Conditions: The buffer composition, pH, or temperature may not be optimal for inhibitor binding. | Review and optimize your kinase assay protocol. Ensure all components are at the correct concentrations and the incubation times are appropriate. | |
| Lack of effect in a cell-based assay. | Insufficient Cellular Uptake: Although cell-permeable, uptake can vary between cell types. | Increase the incubation time with this compound. Consider using a higher concentration, based on a preliminary dose-response and cytotoxicity assessment. |
| Inhibitor Efflux: Some cell types may actively pump out the inhibitor. | Unfortunately, this is difficult to control. If suspected, consider using a different PKG inhibitor with a different chemical structure. | |
| PKG Isoform Specificity: The targeted cells may express a PKG isoform that is less sensitive to this compound. | Refer to the quantitative data table below for Ki values for different PKG isoforms. If possible, confirm the expression of the target PKG isoform in your cells. | |
| Off-Target Effects: The observed phenotype may be influenced by the agonistic effect of this compound on CNG channels, masking the PKG inhibition. | If your cells express CNG channels, consider using an alternative PKG inhibitor that does not have this off-target effect. Alternatively, use a CNG channel blocker as a control. | |
| Inconsistent or variable results. | Inhibitor Precipitation: this compound may precipitate in certain buffers or at high concentrations. | Visually inspect your solutions for any signs of precipitation. If necessary, prepare fresh dilutions in a compatible buffer. |
| Experimental Controls: Lack of appropriate controls makes it difficult to interpret the results. | Always include positive and negative controls in your experiments. A positive control for inhibition could be a known, potent PKG inhibitor. A negative control would be the vehicle (e.g., buffer) without the inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound for different PKG isoforms.
| Kinase | Ki (µM) |
| PKG Iα | 0.5[7] |
| PKG Iβ | 0.45[7] |
| PKG II | 0.7[7] |
Experimental Protocols
In Vitro PKG Activity Assay (Radiometric)
This protocol provides a general framework for assessing PKG inhibition using a radiometric assay.
Materials:
-
Purified recombinant PKG enzyme
-
Specific peptide substrate for PKG (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
cGMP (for PKG activation)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing the kinase reaction buffer, peptide substrate, and cGMP.
-
Add varying concentrations of this compound or vehicle control to the reaction mix.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the purified PKG enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Cell-Based PKG Activity Assay (Western Blot for VASP Phosphorylation)
This protocol describes how to assess PKG activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-known PKG substrate.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
PKG activator (e.g., 8-Br-cGMP or a nitric oxide donor)
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specific duration (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator for a predetermined time (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VASP to control for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Visualizations
Caption: cGMP/PKG Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the potential cytotoxicity of Rp-8-pCPT-cGMPS in cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the potential cytotoxic or cytomodulatory effects of Rp-8-pCPT-cGMPS in cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] Its high lipid solubility allows it to readily cross cell membranes to exert its effect.[1] It functions by binding to the cGMP binding domain on PKG, thereby preventing its activation by cGMP.[2] It is considered a pan-PKG inhibitor, meaning it inhibits different isoforms of the enzyme, including PKGI and PKGII.[3]
2. Is this compound expected to be directly cytotoxic?
Typically, this compound is not used as a direct cytotoxic agent. Instead, it is employed as a tool to investigate the role of the cGMP/PKG signaling pathway in cellular processes, including apoptosis.[4] For instance, if a cGMP-activating compound induces apoptosis in a cell line, this compound can be used to demonstrate that this effect is mediated through PKG. If this compound reverses the apoptosis, it indicates the involvement of the PKG pathway.[2][4] Therefore, its effect on cell viability is generally observed as an attenuation of cGMP-induced effects rather than direct toxicity.
3. What are common positive and negative controls to use in experiments with this compound?
-
Positive Control (for PKG-mediated effects): A known activator of the cGMP pathway, such as 8-bromo-cGMP (8-br-cGMP) or the soluble guanylyl cyclase activator YC-1, can be used to induce a PKG-dependent cellular response.[4]
-
Negative Control (Vehicle Control): The vehicle used to dissolve the this compound (e.g., DMSO or aqueous buffer) should be added to cells at the same final concentration as in the experimental wells.
-
Compound Control: this compound should be tested alone to assess any baseline effects on the cells.
4. How do I choose the appropriate concentration of this compound to use?
The optimal concentration is cell-line and experiment-dependent. However, based on its inhibitory constant (Ki) of approximately 0.5 µM for PKG, a concentration range of 1-50 µM is often a reasonable starting point for cell-based assays.[1] A dose-response experiment is highly recommended to determine the most effective and non-toxic concentration for your specific model system.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability observed. | 1. The cGMP/PKG pathway may not be active or involved in cell survival/death in your cell line. 2. The concentration of this compound is too low. 3. The compound has degraded. | 1. Confirm the expression of PKG in your cell line via Western Blot or RT-PCR. Use a positive control (e.g., 8-br-cGMP) to artificially activate the pathway and see if this compound can block this effect.[4] 2. Perform a dose-response experiment with a wider concentration range. 3. Ensure proper storage of the compound (typically at -20°C) and use freshly prepared solutions. |
| Unexpected increase in cell death with this compound alone. | 1. Off-target effects at high concentrations. 2. The PKG pathway may have a pro-survival role in your specific cell line. | 1. Lower the concentration of this compound. 2. This could be a significant finding. Investigate downstream markers of apoptosis (e.g., cleaved caspases) or other cell death pathways to understand the mechanism. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Mix stock solutions thoroughly before diluting and pipette carefully. 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with media or PBS to maintain humidity.[5] |
| Inconsistent results with a cGMP-activating agent. | 1. The cGMP activator may be unstable or used at a suboptimal concentration. 2. The timing of treatment with the activator and inhibitor is critical. | 1. Check the stability and recommended concentration for the specific cGMP activator being used. 2. Optimize the timing of co-incubation or pre-incubation with this compound before adding the cGMP activator. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki Value | Source |
| cGMP-dependent Protein Kinase (PKG) | 0.5 µM | [1][6] |
| PKGIα | 0.5 µM | |
| PKGIβ | 0.45 µM | |
| PKGII | 0.7 µM |
Table 2: Example Data from a Cell Viability Assay (Hypothetical)
| Treatment | Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | 5.2 |
| 8-br-cGMP | 100 µM | 65 | 4.8 |
| This compound | 20 µM | 98 | 5.5 |
| 8-br-cGMP + this compound | 100 µM + 20 µM | 95 | 5.1 |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of this compound on cGMP-Induced Cytotoxicity using a CCK-8 Assay
This protocol is designed to determine if this compound can rescue cells from apoptosis induced by a cGMP pathway activator.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
8-bromo-cGMP (8-br-cGMP)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent[5][7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Compounds: Prepare stock solutions of this compound and 8-br-cGMP in an appropriate solvent (e.g., sterile water or DMSO). Make serial dilutions in culture medium to achieve 2x the final desired concentrations.
-
Treatment:
-
Control Wells: Add 100 µL of medium with vehicle.
-
Inhibitor Only Wells: Add 100 µL of the 2x this compound solution.
-
Activator Only Wells: Add 100 µL of the 2x 8-br-cGMP solution.
-
Co-treatment Wells: Add 100 µL of a 2x solution containing both this compound and 8-br-cGMP.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, or until a moderate color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Mandatory Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound effects on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Addressing off-target effects of Rp-8-pCPT-cGMPS on PKA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rp-8-pCPT-cGMPS, with a specific focus on addressing its potential off-target effects on cAMP-dependent Protein Kinase (PKA).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Q1: My experimental results are inconsistent when using this compound to inhibit PKG. What could be the cause?
A1: Inconsistent results can arise from several factors. A primary concern is the potential for off-target effects, particularly the unintended modulation of PKA activity, especially at higher concentrations of this compound. While this compound is selective for PKG, cross-reactivity with PKA can occur.[1][2]
Troubleshooting Steps:
-
Concentration Optimization: Titrate this compound to the lowest effective concentration for PKG inhibition in your system to minimize potential off-target effects.
-
Confirm PKG Inhibition: Independently verify PKG inhibition by monitoring the phosphorylation of a known PKG-specific substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[3][4]
-
Assess PKA Activity: Concurrently measure PKA activity using a specific PKA substrate like Kemptide to determine if the observed effects are independent of PKA modulation.
-
Use a PKA-specific inhibitor: As a crucial control, pre-incubate your cells or lysates with a PKA-specific inhibitor, such as Rp-8-CPT-cAMPS, before adding this compound.[5] If the inconsistent results are due to PKA activation, this co-incubation should resolve the issue.
Q2: I suspect that this compound is activating PKA in my cellular assay. How can I confirm this?
A2: Suspected PKA activation by this compound is a valid concern. To confirm this, a series of control experiments are necessary.
Experimental Workflow to Confirm PKA Activation:
Q3: What are the recommended concentrations for using this compound?
A3: The optimal concentration is highly dependent on the experimental system. Based on its inhibitory constants (Ki) for PKG isoforms, a starting point for in vitro assays is typically in the range of 0.5 to 5 µM. For cell-based assays, higher concentrations may be required due to cell permeability. It is crucial to perform a dose-response curve to determine the minimal concentration required to inhibit PKG without significantly affecting PKA.
Q4: Are there more selective inhibitors for PKG that I can use as a control or alternative?
A4: Yes, Rp-8-Br-PET-cGMPS is reported to be a more potent and selective inhibitor of PKG type I.[6][7] Using this compound in parallel with this compound can help differentiate between PKG-specific effects and potential off-target effects.
Data Presentation
The following table summarizes the known inhibitory constants (Ki) for this compound and related compounds.
| Compound | Target Kinase | Ki (µM) | Selectivity Notes |
| This compound | PKGIα | 0.5 | Exhibits selectivity for PKG over PKA.[1] |
| PKGIβ | 0.45 | ||
| PKGII | 0.7 | ||
| PKA | Not explicitly reported | One study in intact human platelets showed no effect on PKA activity.[8] However, cGMP analogs can activate PKA at high concentrations.[2] | |
| Rp-8-Br-PET-cGMPS | PKGIα | 0.03 | More potent and selective for PKG type I than this compound.[7] |
| PKGIβ | 0.03 | ||
| PKA Type II | 10 | ||
| Rp-8-CPT-cAMPS | PKA Type I & II | - | A potent and selective inhibitor of PKA.[5] |
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay
This protocol outlines a method to measure PKA activity in the presence of this compound using a synthetic peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
PKA-specific inhibitor (e.g., Rp-8-CPT-cAMPS) as a control
-
Kemptide (LRRASLG) peptide substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified PKA, and the desired concentration of this compound or control inhibitor.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding Kemptide substrate and [γ-³²P]ATP.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Cellular PKG Activity Assay (VASP Phosphorylation)
This protocol describes a method to assess PKG activity in intact cells by measuring the phosphorylation of VASP at Ser239.
Materials:
-
Cell line of interest
-
This compound
-
PKG activator (e.g., 8-pCPT-cGMP)
-
Cell lysis buffer
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Stimulate cells with a PKG activator (e.g., 8-pCPT-cGMP).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies against phospho-VASP (Ser239) and total VASP.
-
Detect the signal using an appropriate HRP substrate.
-
Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathways for PKA and PKG, highlighting the point of action for this compound and control compounds.
References
- 1. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the partial agonist activity of Rp-8-pCPT-cGMPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-pCPT-cGMPS. This guide focuses on minimizing its partial agonist activity and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It has a high affinity for the cGMP binding site on PKG, thereby preventing the activation of the kinase by endogenous cGMP. It is known for its high lipid solubility, allowing it to readily penetrate cell membranes.[1]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is its partial agonist and antagonist activity on cyclic nucleotide-gated (CNG) channels.[2][3] Its effect is complex and can vary depending on the specific CNG channel isoform, the concentration of this compound, and the intracellular cGMP concentration.[2] While it generally exhibits selectivity for PKG over PKA, cross-reactivity can occur at higher concentrations.[4]
Q3: At what concentration is this compound an effective PKG inhibitor?
This compound typically has a Ki (inhibition constant) for PKG isoforms in the range of 0.45 to 0.7 µM.[4] Therefore, concentrations in the low micromolar range (e.g., 1-5 µM) are generally sufficient for effective PKG inhibition in vitro.
Q4: How can I minimize the partial agonist activity of this compound in my experiments?
Minimizing the partial agonist activity involves careful dose selection and the use of appropriate controls. Based on available data, using the lowest effective concentration for PKG inhibition is crucial. For CNG channel-sensitive systems, consider using alternative, more selective PKG inhibitors like Rp-8-Br-PET-cGMPS.
Troubleshooting Guide
Issue 1: Unexpected Activation or Biphasic Response
Symptom: You are using this compound to inhibit a PKG-mediated process, but you observe an initial activation or a biphasic dose-response curve.
Possible Cause: This is likely due to the partial agonist activity of this compound on CNG channels, especially in cells where these channels are expressed and functionally important (e.g., photoreceptors, olfactory neurons). At certain concentrations, this compound can activate CNG channels, leading to effects that may mimic or counteract PKG inhibition.[2] For instance, in cone photoreceptors, 50 µM this compound can increase CNG channel activity at physiological cGMP levels.[2]
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed dose-response curve for this compound in your specific experimental system. Start from a low concentration (e.g., 0.1 µM) and increase it gradually. Identify the concentration range that provides PKG inhibition without significant off-target activation.
-
Use a More Selective Inhibitor: If possible, repeat the experiment with a more selective PKG inhibitor, such as Rp-8-Br-PET-cGMPS, which has been shown to have a weaker effect on CNG channels.[2]
-
Employ a CNG Channel Agonist as a Control: Use a potent CNG channel activator, like 8-pCPT-cGMP, as a positive control to understand the downstream effects of CNG channel activation in your system.[2] This can help you differentiate between PKG- and CNG-mediated effects.
-
Measure CNG Channel Activity: If your experimental setup allows, directly measure CNG channel activity (e.g., through patch-clamp electrophysiology or calcium imaging) in the presence of this compound to confirm off-target effects.
Issue 2: Lack of Inhibitory Effect
Symptom: You are applying this compound at the recommended concentration, but you do not observe any inhibition of your expected PKG-dependent pathway.
Possible Causes:
-
Compound Instability: this compound, like many nucleotide analogs, can be sensitive to degradation.
-
Insufficient Intracellular Concentration: Although membrane-permeant, the effective intracellular concentration might be insufficient in certain cell types or tissues.
-
Dominant Parallel Signaling Pathway: The biological effect you are measuring might be regulated by multiple pathways, and PKG inhibition alone may not be sufficient to produce a significant change.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your stock solution of this compound is fresh and has been stored correctly (typically at -20°C).
-
Increase Concentration or Incubation Time: Systematically increase the concentration and/or the pre-incubation time with this compound to ensure it reaches its target.
-
Confirm PKG Activity in Your System: Use a direct in vitro kinase assay with your cell or tissue lysate to confirm that this compound is indeed inhibiting PKG activity under your experimental conditions.
-
Investigate Parallel Pathways: Consider the possibility of other signaling pathways compensating for the inhibition of PKG. Use other inhibitors for related pathways (e.g., PKA inhibitors) to dissect the signaling network.
Data Presentation
Table 1: Inhibitory Activity of this compound on PKG Isoforms
| PKG Isoform | Ki (µM) |
| PKGIα | 0.5 |
| PKGIβ | 0.45 |
| PKGII | 0.7 |
Data sourced from Tocris Bioscience.[4]
Table 2: Effects of this compound on Retinal CNG Channels
| CNG Channel | This compound Concentration | cGMP Concentration | Observed Effect |
| Cone | 50 µM | Physiological | Increased channel activity |
| Cone | 50 µM | High | Decreased channel activity |
| Rod | 50 µM | Physiological & High | Decreased channel activity |
Data summarized from Wucherpfennig et al., 2022.[2]
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay
This protocol allows for the direct measurement of PKG inhibition by this compound.
Materials:
-
Recombinant active PKG
-
PKG-specific substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Microplate reader capable of detecting the phosphorylated substrate
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKG substrate, and recombinant PKG in a microplate well.
-
Add varying concentrations of this compound or vehicle control to the wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Read the signal on a microplate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay to Assess Downstream Effects
This protocol is a general guideline for observing the effects of this compound in a cellular context. The specific readout will depend on the known downstream targets of PKG or CNG channels in your cell type (e.g., VASP phosphorylation, gene expression, Ca2+ levels).
Materials:
-
Your cell line of interest cultured in appropriate plates
-
This compound
-
A known PKG activator (e.g., 8-pCPT-cGMP)
-
A known CNG channel activator (e.g., 8-pCPT-cGMP can also serve this purpose)
-
Reagents for your specific downstream readout (e.g., antibodies for Western blotting, Ca2+ indicator dyes)
Procedure:
-
Seed your cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a suitable time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator to induce the biological response you intend to inhibit.
-
In parallel wells, treat cells with only this compound to observe any agonist effects.
-
As a positive control for CNG channel activation, treat a set of cells with a potent CNG channel agonist.
-
After the appropriate stimulation time, lyse the cells or process them for your chosen readout (e.g., Western blot for VASP phosphorylation, fluorescence microscopy for Ca2+ imaging).
-
Analyze the results to determine the inhibitory and any potential agonistic effects of this compound.
Visualizations
Caption: cGMP signaling and this compound interactions.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
Technical Support Center: Controlling for Rp-8-pCPT-cGMPS Effects on Phosphodiesterases
Welcome to the technical support center for researchers utilizing the protein kinase G (PKG) inhibitor, Rp-8-pCPT-cGMPS. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects on phosphodiesterases (PDEs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and membrane-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It is widely used in both in vitro and in-cell experiments to probe the downstream effects of PKG signaling. Its lipophilic nature allows it to effectively cross cell membranes to inhibit intracellular PKG.
Q2: Does this compound inhibit phosphodiesterases (PDEs)?
Direct, comprehensive screening data of this compound against a wide panel of PDE isoforms is limited in publicly available literature. However, a key study on intact human platelets reported that this compound antagonized PKG activation without affecting cGMP-regulated phosphodiesterases in that specific cell type.[1]
It is crucial to note that other cGMP analogs, such as the structurally related Rp-8-Br-PET-cGMPS, have been shown to interact with certain PDE isoforms, including PDE1 and PDE6.[2] Given the structural similarities among cGMP analogs, it is a good laboratory practice to empirically determine or control for potential off-target effects on PDEs in your specific experimental system.
Q3: Why is it important to control for potential effects on PDEs?
PDEs are critical enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[3] If this compound were to inhibit a cGMP-hydrolyzing PDE, it could lead to an accumulation of intracellular cGMP. This elevation in cGMP could then activate other cGMP-dependent pathways, confounding the interpretation of results intended to be solely due to PKG inhibition. The diagram below illustrates the potential for confounding effects.
Figure 1. Intended vs. Potential Off-Target Effects of this compound.
Troubleshooting Guide
This guide provides experimental strategies to dissect the effects of this compound on PKG from its potential effects on PDEs.
Problem 1: Ambiguous results – Unsure if the observed effect is due to PKG inhibition or PDE modulation.
Solution: Implement a series of control experiments to isolate the signaling pathway.
Control Strategy Workflow
Figure 2. Logical workflow for troubleshooting ambiguous results.
Detailed Methodologies for Control Experiments
| Experiment | Purpose | Detailed Protocol |
| Control 1: VASP Phosphorylation Assay | To confirm that this compound is effectively inhibiting PKG in your system. Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. | 1. Sample Preparation: Lyse cells treated with your experimental compounds (including a positive control like 8-pCPT-cGMP and your this compound conditions) in a buffer containing phosphatase and protease inhibitors. 2. SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4] 3. Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).[5] Subsequently, probe with an appropriate HRP-conjugated secondary antibody. 4. Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands. A decrease in the VASP phosphorylation signal in the presence of this compound would confirm PKG inhibition.[4] |
| Control 2: Intracellular cGMP Measurement | To determine if this compound is causing an accumulation of cGMP, which would suggest PDE inhibition. | 1. Cell Lysis: Treat cells with your compounds, then lyse them, ensuring to stop PDE activity immediately (e.g., by using a lysis buffer with a broad-spectrum PDE inhibitor like IBMX). 2. cGMP Immunoassay: Use a commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the cGMP concentration in your lysates.[6] 3. Important Consideration: Be aware that some cGMP analogs can cross-react with the antibodies used in these kits.[6] It is crucial to check the manufacturer's data for cross-reactivity with this compound or to run a standard curve with the compound to assess interference. A kit with low cross-reactivity to cGMP analogs is preferable.[6] |
| Control 3: In Vitro PDE Activity Assay | To directly test if this compound inhibits the activity of specific recombinant PDE isoforms or PDEs present in your cell/tissue lysate. | 1. Assay Setup: Use a commercial PDE activity assay kit (e.g., luminescence-based like PDE-Glo™) or a radioisotope-based method.[7][8][9][10] 2. Reaction: Incubate a known amount of purified recombinant PDE (e.g., PDE1, PDE2, PDE5) or your cell lysate with cGMP as a substrate, in the presence and absence of various concentrations of this compound. 3. Measurement: Quantify the amount of hydrolyzed cGMP (5'-GMP) or the remaining cGMP. A decrease in cGMP hydrolysis in the presence of this compound indicates direct PDE inhibition.[7][9] |
Problem 2: this compound causes an increase in intracellular cGMP.
Solution: This strongly suggests an off-target effect on one or more cGMP-hydrolyzing PDEs.
Troubleshooting Steps:
-
Identify the PDE Isoform(s): Use the in vitro PDE activity assay described above with a panel of recombinant PDE isoforms that are known to be expressed in your system (e.g., PDE1, PDE2, PDE3, PDE5, PDE9, PDE10, PDE11) to pinpoint which one(s) are inhibited by this compound.
-
Use an Alternative PKG inhibitor: Consider using a structurally different PKG inhibitor, such as KT5823, to see if it replicates the phenotype observed with this compound without elevating cGMP levels.
-
Lower the Concentration: Perform a dose-response curve to find the minimal concentration of this compound that effectively inhibits PKG (as confirmed by VASP phosphorylation) but does not significantly increase cGMP.
Summary of Key Parameters
The following table summarizes the known and potential interactions of this compound.
| Target | Interaction | Ki / IC50 | Evidence Level |
| PKG Iα | Competitive Inhibitor | ~0.5 µM | High[1] |
| PKG Iβ | Competitive Inhibitor | ~0.45 µM | High |
| PKG II | Competitive Inhibitor | ~0.7 µM | High |
| PKA | Weak Inhibitor | Selective for PKG over PKA | Moderate |
| cGMP-regulated PDEs | No effect reported in human platelets | Not determined | Low (Cell-type specific)[1] |
| Other PDE Isoforms | Unknown / Not reported | Not determined | Very Low |
By employing these rigorous controls and troubleshooting strategies, researchers can confidently delineate the specific role of PKG in their experimental findings when using the valuable pharmacological tool, this compound.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
Validation & Comparative
A Head-to-Head Comparison of Rp-8-pCPT-cGMPS and KT5823 for Protein Kinase G Inhibition
For researchers in pharmacology, cell biology, and drug development, the selection of a potent and specific inhibitor is paramount to elucidating the physiological roles of cGMP-dependent protein kinase (PKG). This guide provides a comprehensive comparison of two commonly used PKG inhibitors, Rp-8-pCPT-cGMPS and KT5823, to aid in the selection of the most appropriate tool for your experimental needs. We will delve into their mechanisms of action, inhibitory efficacy, selectivity, and provide supporting experimental data and protocols.
Mechanism of Action and Molecular Profile
This compound is a cGMP analog that acts as a competitive inhibitor of PKG.[1][2] Its structure, featuring a phosphorothioate modification at the Rp position and a p-chlorophenylthio group at the 8-position, confers high lipophilicity, enabling it to readily cross cell membranes.[2] This compound shows a strong preference for PKG over cAMP-dependent protein kinase (PKA).
KT5823 , a staurosporine analog, functions as a selective inhibitor of PKG.[3][4] However, it is important to note that at higher concentrations, it can also inhibit other kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4] A critical consideration for researchers is the observation from multiple studies that while KT5823 is effective at inhibiting purified PKG in vitro, its efficacy in intact cells has been questioned, with some reports indicating a lack of inhibition or even an enhancement of cGMP-stimulated VASP phosphorylation.[5][6]
Quantitative Comparison of Inhibitor Efficacy and Selectivity
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for this compound and KT5823 based on published in vitro data.
| Parameter | This compound | KT5823 | Reference |
| Target | cGMP-dependent protein kinase (PKG) | cGMP-dependent protein kinase (PKG) | [1][3] |
| Mechanism | Competitive inhibitor | Selective inhibitor | [1][3] |
| Ki (PKG) | 0.5 µM (PKGIα), 0.45 µM (PKGIβ), 0.7 µM (PKGII) | 0.23 µM | [3] |
| IC50 (PKG) | Not consistently reported | 60 nM (in dispersed smooth muscle cells), 234 nM (in vitro) | [1][3] |
| Ki (PKA) | >10-fold selectivity over PKA | >10 µM | [1] |
| Ki (PKC) | Not reported | 4 µM | [3][4] |
| Cell Permeability | High | Yes | [1][2] |
| In-cell Efficacy | Effective in intact cells | May be poor in intact cells | [5][6][7] |
| Off-target effects | Partial agonist activity on basal PKG reported | Inhibition of PKA and PKC at higher concentrations | [3][7] |
Visualizing the PKG Signaling Pathway
The following diagram illustrates the canonical nitric oxide (NO)/cGMP/PKG signaling pathway, highlighting the point of inhibition for both this compound and KT5823.
Caption: The NO/cGMP/PKG signaling pathway and points of inhibition.
Experimental Protocols
A common method to assess the efficacy of PKG inhibitors is to measure the phosphorylation of one of its key downstream substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
Experimental Workflow for VASP Phosphorylation Assay
Caption: Workflow for VASP phosphorylation Western blot assay.
Detailed Protocol: Western Blot for Phospho-VASP (Ser239)
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human platelets, rat aortic smooth muscle cells) to the desired confluency.
-
Pre-incubate the cells with varying concentrations of either this compound or KT5823 for 30-60 minutes.
-
Stimulate the cells with a known PKG activator, such as 8-bromo-cGMP (100 µM) or sodium nitroprusside (SNP, 10 µM), for 10-20 minutes. Include appropriate vehicle controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP at Serine 239 (e.g., clone 16C2) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-VASP signal to a loading control (e.g., total VASP or β-actin).
-
Concluding Remarks
The choice between this compound and KT5823 as a PKG inhibitor should be guided by the specific experimental context.
-
This compound is a reliable choice for studies in intact cells due to its high cell permeability and selectivity for PKG over PKA.[2] However, researchers should be mindful of its potential for partial agonism on basal PKG activity.[7]
-
KT5823 demonstrates potent inhibition of purified PKG in vitro.[3] However, its utility in cell-based assays is questionable, with several studies reporting a lack of efficacy.[5][6] Therefore, its use in intact cellular systems should be approached with caution and validated thoroughly.
For robust and reproducible results, it is crucial to empirically determine the optimal inhibitor concentration and to include appropriate controls to verify the specific inhibition of PKG-mediated signaling. The VASP phosphorylation assay detailed above provides a reliable method for such validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of PKG Inhibitors: Rp-8-pCPT-cGMPS vs. Rp-8-Br-PET-cGMPS
For researchers navigating the intricate landscape of cGMP-dependent protein kinase (PKG) signaling, the choice of a selective inhibitor is paramount. This guide provides a comprehensive comparison of two widely used competitive inhibitors, Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS, to facilitate informed experimental design in academic and industrial research.
This comparison delves into their isoform-specific inhibitory profiles, selectivity against other kinases, and the experimental framework for their evaluation. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to ensure reproducibility.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are best understood through its inhibitory constants (Ki). The following tables summarize the reported Ki values for this compound and Rp-8-Br-PET-cGMPS against different PKG isoforms and the related cAMP-dependent protein kinase (PKA).
| Inhibitor | PKG Iα (Ki) | PKG Iβ (Ki) | PKG II (Ki) | Reference |
| This compound | 0.5 µM | 0.45 µM | 0.7 µM | [1] |
| Rp-8-Br-PET-cGMPS | 0.03 µM | 0.03 µM | Not reported | [2] |
| Table 1: Inhibitory constants (Ki) of this compound and Rp-8-Br-PET-cGMPS against PKG isoforms. |
| Inhibitor | PKA (Ki) | Reference |
| This compound | Selective for PKG over PKA | [1] |
| Rp-8-Br-PET-cGMPS | 10 µM | [2] |
| Table 2: Inhibitory constants (Ki) against cAMP-dependent protein kinase (PKA). |
Based on the available data, Rp-8-Br-PET-cGMPS demonstrates significantly higher potency for PKG I isoforms compared to this compound.[2] Furthermore, with a Ki of 10 µM for PKA, Rp-8-Br-PET-cGMPS exhibits a selectivity of approximately 333-fold for PKG I over PKA. This compound is a pan-PKG inhibitor, showing activity against both PKG I and PKG II, while Rp-8-Br-PET-cGMPS is highlighted as a highly specific inhibitor for PKG I.[3][4]
Deciphering the cGMP/PKG Signaling Pathway
The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial regulator of numerous physiological processes. Its activation is initiated by the binding of cyclic guanosine monophosphate (cGMP), which in turn is synthesized by guanylate cyclases. This signaling cascade plays a vital role in smooth muscle relaxation, platelet aggregation, and neuronal function. The diagram below illustrates the canonical cGMP/PKG signaling pathway.
Caption: The cGMP/PKG signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potential of compounds against PKG isoforms using a radiometric assay.
Materials:
-
Recombinant human PKG Iα, PKG Iβ, or PKG II
-
Specific peptide substrate for PKG (e.g., a derivative of VASP)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
cGMP (for kinase activation)
-
This compound and Rp-8-Br-PET-cGMPS
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the respective PKG isoform.
-
Add varying concentrations of the inhibitor (this compound or Rp-8-Br-PET-cGMPS) to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of cGMP (to activate the kinase) and [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the kinase for ATP.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of PKG inhibitors.
Caption: Workflow for comparing PKG inhibitors.
Conclusion
Both this compound and Rp-8-Br-PET-cGMPS are valuable tools for dissecting the roles of PKG in cellular signaling. The choice between them should be guided by the specific experimental requirements.
-
Rp-8-Br-PET-cGMPS is the inhibitor of choice when high potency and selectivity for PKG I isoforms are critical. Its significantly lower Ki for PKG I and substantial selectivity over PKA make it ideal for studies aiming to isolate the effects of PKG I.
-
This compound is a suitable option for studies requiring a pan-PKG inhibitor that targets both PKG I and PKG II. While less potent than Rp-8-Br-PET-cGMPS for PKG I, its broader isoform activity can be advantageous in certain contexts.
Researchers should carefully consider the isoform expression and potential for off-target effects in their experimental system when selecting the appropriate inhibitor. The data and protocols presented in this guide are intended to support a more rational and effective use of these important pharmacological agents.
References
- 1. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control Experiments for Studies Using Rp-8-pCPT-cGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for research utilizing Rp-8-pCPT-cGMPS, a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). The inclusion of appropriate negative controls is paramount to ensure the specificity of the observed effects and to validate that the experimental outcomes are directly attributable to the inhibition of PKG by this compound. This document outlines suitable negative controls, alternative compounds for comparison, and detailed experimental protocols with supporting data.
Understanding the Role of this compound
This compound is a competitive inhibitor of PKG, with Ki values in the sub-micromolar range for different PKG isoforms.[1][2][3] Its lipophilic nature allows for efficient penetration of cell membranes, making it a valuable tool for studying the physiological roles of PKG in intact cells.[2][3] It functions by binding to the cGMP-binding site on PKG, thereby preventing the activation of the kinase by endogenous cGMP.
The Importance of Negative Controls
To unequivocally attribute an observed biological effect to the inhibitory action of this compound on PKG, it is crucial to perform negative control experiments. These controls help to rule out off-target effects, solvent effects, and non-specific interactions of the compound with the experimental system.
Primary Negative Control: Vehicle Control
The most fundamental negative control is the use of a vehicle control. This consists of treating the experimental system with the same solvent used to dissolve this compound (commonly DMSO) at the same final concentration. This allows for the assessment of any effects the solvent itself may have on the measured parameters.
Alternative Compounds for Comparative Analysis
To further strengthen the specificity of the findings, it is beneficial to compare the effects of this compound with other compounds, including:
-
Inactive Analogs: While a perfectly inactive structural analog of this compound is not commercially available, comparing its effects to a structurally related but functionally different compound can provide valuable insights.
-
PKG Activators: Utilizing a PKG activator, such as 8-pCPT-cGMP or 8-Br-cGMP , can serve as a positive control to demonstrate that the signaling pathway is functional and that the observed inhibitory effects of this compound are indeed due to the blockade of this pathway.
-
Other PKG Inhibitors: Comparing the effects of this compound with other known PKG inhibitors, such as Rp-8-Br-PET-cGMPS , can help to confirm that the observed phenotype is a class effect of PKG inhibition.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from representative experiments, comparing the effects of this compound with controls and other modulators of the PKG pathway.
Table 1: Inhibition of PKG Activity on a Peptide Microarray
This table presents data from an in vitro kinase activity assay using a peptide microarray. The data shows the relative signal intensity, corresponding to the phosphorylation of a substrate peptide by PKGI and PKGII, in the presence of this compound compared to a no-modulator control.
| Compound | Concentration (µM) | PKGI Relative Signal Intensity (%) | PKGII Relative Signal Intensity (%) |
| No Modulator (Control) | - | 100 | 100 |
| This compound | 0.025 | ~75 | ~80 |
| 0.25 | ~50 | ~60 | |
| 2.5 | ~25 | ~40 |
Data adapted from a study on the identification of novel substrates for cGMP-dependent protein kinase.[4] The results clearly demonstrate a dose-dependent inhibition of both PKGI and PKGII activity by this compound.
Table 2: Effect on VASP Phosphorylation in Human Platelets
This table illustrates the effect of this compound on the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, in intact human platelets. The experiment compares the PKG inhibitor to a vehicle control (DMSO) and a PKA inhibitor.
| Treatment | VASP Ser239 Phosphorylation (Fold Change vs. Basal) |
| Basal | 1.0 |
| 8-pCPT-cGMP (20 µM) | ~4.5 |
| DMSO + 8-pCPT-cGMP (20 µM) | ~4.5 |
| This compound (0.5 mM) + 8-pCPT-cGMP (20 µM) | ~1.5 |
| Rp-8-Br-cAMPS (PKA inhibitor) (0.5 mM) + 8-pCPT-cGMP (20 µM) | ~4.0 |
Data interpreted from a study on the role of cAMP-dependent protein kinase in cGMP-induced VASP phosphorylation.[5] This data indicates that this compound significantly inhibits the cGMP-stimulated phosphorylation of VASP, while a PKA inhibitor has a minimal effect, suggesting the specificity of this compound for the PKG pathway in this cellular context.
Experimental Protocols
1. In Vitro PKG Activity Assay using Peptide Microarray
This protocol provides a method to directly measure the inhibitory effect of this compound on the kinase activity of purified PKG isoforms.
Materials:
-
Recombinant human PKGI and PKGII
-
Peptide microarray slides (e.g., PamChip®)
-
Kinase buffer
-
ATP
-
This compound
-
Vehicle (e.g., DMSO)
-
Fluorescently labeled anti-phosphoserine/threonine antibody
-
Microarray scanner
Procedure:
-
Prepare a master mix containing the kinase buffer, ATP, and the respective PKG enzyme.
-
Dispense the master mix into wells of a 96-well plate.
-
Add this compound (at various concentrations) or vehicle to the respective wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Transfer the reaction mixtures to the peptide microarray slides.
-
Incubate the slides to allow for the phosphorylation of the peptide substrates.
-
Wash the slides to remove unbound reagents.
-
Incubate the slides with a fluorescently labeled anti-phosphoserine/threonine antibody.
-
Wash the slides to remove unbound antibody.
-
Scan the microarray slides using a suitable scanner to detect the fluorescent signal.
-
Quantify the signal intensity for each peptide spot, which corresponds to the level of phosphorylation.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
2. VASP Phosphorylation Assay in Intact Cells (e.g., Platelets)
This protocol describes a method to assess the activity of the PKG pathway in a cellular context by measuring the phosphorylation of a key downstream substrate, VASP.
Materials:
-
Isolated human platelets (or other relevant cell type)
-
Tyrode's buffer
-
PKG activator (e.g., 8-pCPT-cGMP)
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolate and prepare the cells of interest (e.g., washed platelets).
-
Pre-incubate the cells with either this compound or vehicle for a specified time.
-
Stimulate the cells with a PKG activator (e.g., 8-pCPT-cGMP) to induce VASP phosphorylation.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to control for protein loading.
-
Quantify the band intensities and express the level of phosphorylated VASP relative to the total VASP.
Mandatory Visualizations
Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for negative control experiments using this compound.
References
A Comparative Analysis of Rp-8-pCPT-cGMPS and Other cGMP Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable cyclic guanosine monophosphate (cGMP) analog is critical for the accurate dissection of cGMP-mediated signaling pathways. This guide provides a detailed comparative analysis of Rp-8-pCPT-cGMPS and other commonly used cGMP analogs, focusing on their performance, selectivity, and supporting experimental data to aid in the selection of the most appropriate tool for specific research needs.
Introduction to cGMP Signaling and Analogs
Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary intracellular effector of cGMP is the cGMP-dependent protein kinase (PKG). To investigate the specific roles of cGMP and PKG, a variety of synthetic cGMP analogs have been developed. These analogs can act as either agonists, activating PKG, or antagonists, inhibiting its function.
This compound is a widely used cGMP analog known for its potent and selective inhibition of PKG. Its utility in research stems from its ability to differentiate PKG-dependent signaling events from those mediated by other cGMP effectors. This guide will compare this compound with other key cGMP analogs, providing a comprehensive overview of their biochemical properties and applications.
The cGMP/PKG Signaling Pathway
The canonical cGMP signaling pathway begins with the synthesis of cGMP from GTP by guanylyl cyclases. cGMP then binds to and activates PKG, which in turn phosphorylates downstream target proteins, leading to a cellular response. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP, thus terminating the signal. The various cGMP analogs interact with different components of this pathway.
Comparative Analysis of cGMP Analogs
The utility of a cGMP analog is determined by its potency, selectivity, and cell permeability. The following tables summarize the key quantitative data for this compound and other commonly used cGMP analogs.
Table 1: Potency and Selectivity against Protein Kinases
| Compound | Target | Ki (μM) | Selectivity Profile | Reference(s) |
| This compound | PKG Iα | 0.5 | Selective for PKG over PKA. | [1][2] |
| PKG Iβ | 0.45 | [1] | ||
| PKG II | 0.7 | [1] | ||
| PKA | >10 | [2] | ||
| Rp-8-Br-PET-cGMPS | PKG I | Competitive inhibitor | More lipophilic than this compound. | [3] |
| PKG II | Competitive inhibitor | [3] | ||
| Rp-8-Br-cGMPS | PKG | Competitive inhibitor | Low membrane permeability. | [4] |
| PKA | Non-specific antagonist | [4] | ||
| 8-pCPT-cGMP | PKG | Activator | Potent activator. | [5] |
| Sp-8-pCPT-cGMPS | PKG (Iα, Iβ, II) | Activator | Lipophilic activator. | [6] |
| PKA II | Activator | [6] |
Note: Ki values can vary depending on the experimental conditions.
Table 2: Effects on Other cGMP-Binding Proteins
Some cGMP analogs can also interact with other cGMP-binding proteins, such as phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels. This can lead to off-target effects and should be considered when interpreting experimental results.
| Compound | Target | Effect | IC50 / EC50 | Reference(s) |
| This compound | cGMP-regulated PDEs | No significant effect | - | [2] |
| 8-pCPT-cGMP | PDE1, PDE2, PDE6 | High relative affinity for inhibition | Not specified | [7] |
| PDE3, PDE5 | Reduced apparent affinity for inhibition | Not specified | [7] | |
| 8-Br-cGMP | PDE1, PDE2, PDE6 | High relative affinity for inhibition | Not specified | [7] |
| PDE3, PDE5 | Reduced apparent affinity for inhibition | Not specified | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for key assays used to characterize cGMP analogs.
In Vitro Protein Kinase G (PKG) Inhibition Assay (Non-Radioactive)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against PKG using a non-radioactive format, such as a fluorescence-based assay.
Materials:
-
Purified recombinant PKG enzyme
-
Specific peptide substrate for PKG
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., EDTA in assay buffer)
-
Detection reagents (specific to the assay format, e.g., phosphospecific antibody, fluorescently labeled secondary antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed amount of PKG enzyme to each well of a microplate.
-
Add the diluted test compounds to the wells.
-
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in response to agonists and the inhibitory effect of cGMP analogs.[8]
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonist (e.g., ADP, collagen)
-
Test compounds (e.g., this compound)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and cuvettes
Procedure:
-
Blood Collection: Collect venous blood into tubes containing sodium citrate anticoagulant.[8]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[8]
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[8]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value using PPP.
-
Assay Performance: a. Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow it to equilibrate to 37°C. c. Set the baseline (0% aggregation) with the PRP and the 100% aggregation with PPP. d. Add the test compound (or vehicle control) to the PRP and incubate for a specified time. e. Add the platelet agonist to initiate aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximal aggregation percentage and the slope of the aggregation curve. Calculate the percentage inhibition of aggregation caused by the test compound compared to the vehicle control.
Conclusion
The selection of an appropriate cGMP analog is paramount for the successful investigation of cGMP signaling pathways. This compound stands out as a potent and selective inhibitor of PKG, making it an invaluable tool for dissecting PKG-specific cellular functions. However, researchers must be mindful of the potential off-target effects of all cGMP analogs and select the most suitable compound based on a thorough understanding of their biochemical properties. This guide provides a foundational comparison to aid in this critical decision-making process, emphasizing the importance of utilizing well-defined experimental protocols to generate robust and reliable data.
References
- 1. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. Platelet aggregation tests [bio-protocol.org]
- 5. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
The Selective cGMP-Dependent Protein Kinase Inhibitor Rp-8-pCPT-cGMPS: A Comparative Analysis of its Effects on cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of intracellular signaling, the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) orchestrate a vast array of physiological processes. While their respective signaling pathways are often considered distinct, the potential for crosstalk necessitates the use of highly selective molecular tools to dissect their individual contributions. This guide provides a comprehensive comparison of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG), and its potential influence on the cAMP signaling pathway. We present supporting experimental data, detailed methodologies, and a comparative analysis with other relevant kinase inhibitors to aid researchers in the design and interpretation of their experiments.
Unveiling the Specificity of this compound
This compound is a competitive inhibitor of PKG, valued for its high lipid solubility, which allows for efficient penetration of cell membranes.[1] Experimental evidence strongly indicates a high degree of selectivity for PKG over the primary effector of the cAMP pathway, cAMP-dependent protein kinase (PKA).
One key study conducted in intact human platelets demonstrated that this compound effectively antagonized the activation of PKG by 8-pCPT-cGMP without any discernible effect on PKA or cGMP-regulated phosphodiesterases.[2] This finding underscores its utility as a specific tool for investigating PKG-mediated signaling events.
The inhibitory constants (Ki) of this compound for different isoforms of PKG have been determined to be in the sub-micromolar range, highlighting its potency. While a precise Ki value for PKA is not consistently reported in the literature, the collective experimental data suggests it is significantly higher, indicating a much lower affinity for the cAMP-dependent kinase.
Quantitative Comparison of Kinase Inhibitor Selectivity
To provide a clear perspective on the selectivity of this compound, the following table summarizes its inhibitory constants against PKG isoforms and compares them with other commonly used protein kinase inhibitors.
| Inhibitor | Primary Target | Ki for PKG | Ki for PKA | Selectivity (PKA/PKG) |
| This compound | PKG | 0.45 µM (PKGIβ), 0.5 µM (PKGIα), 0.7 µM (PKGII) | >10 µM (inferred from lack of effect)[2] | >20-fold (estimated) |
| KT5823 | PKG | 0.23 µM[3] | >10 µM | >43-fold |
| Rp-8-Br-PET-cGMPS | PKG | Potent inhibitor (specific Ki not provided)[4] | Weak inhibitor[5] | High |
| H-89 | PKA | Weak inhibition[6] | 0.048 µM[6] | Highly PKA-selective |
| PKI (5-24) | PKA | No significant inhibition | Potent inhibitor (low nM range)[7][8] | Highly PKA-selective |
Crosstalk Between cGMP and cAMP Signaling Pathways
While this compound itself does not appear to directly inhibit PKA, it is crucial for researchers to consider the potential for crosstalk between the cGMP and cAMP signaling pathways. For instance, high concentrations of cAMP have been shown to activate PKG, and conversely, cGMP can influence cAMP levels through the regulation of phosphodiesterases (PDEs). The following diagram illustrates the canonical pathways and points of potential interaction.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
Determining the selectivity of a kinase inhibitor is a critical step in its validation. A common approach involves in vitro kinase assays.
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases (e.g., PKG, PKA, PKC, etc.)
-
Specific peptide substrate for each kinase (e.g., Kemptide for PKA)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Test compound (e.g., this compound) at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Kinase Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate reaction buffer.
-
Inhibitor Incubation: Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Washing: Wash the separation matrix extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter. For non-radioactive methods, measure the fluorescence signal.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Conclusion
The available evidence strongly supports the classification of this compound as a selective inhibitor of PKG with minimal direct effects on the cAMP signaling effector, PKA. Its utility in dissecting the specific roles of the cGMP pathway is well-established. However, researchers should remain mindful of the potential for indirect pathway crosstalk, particularly in experimental systems where concentrations of cyclic nucleotides may fluctuate significantly. For studies requiring the unambiguous inhibition of the cAMP pathway, the use of highly specific PKA inhibitors such as H-89 or PKI peptides is recommended. By carefully selecting and validating the appropriate molecular tools, researchers can confidently delineate the complex and interconnected roles of cGMP and cAMP in cellular physiology and pathophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
A Comparative Guide to the Kinase Selectivity of Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Rp-8-pCPT-cGMPS, focusing on its cross-reactivity with various kinases. The information presented is intended to assist researchers in evaluating its suitability for their experimental needs.
Introduction to this compound
This compound is a widely used cell-permeable and metabolically stable competitive antagonist of the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). It functions by binding to the cGMP binding sites on PKG, thereby preventing its activation. Its lipophilic nature allows it to effectively cross cell membranes, making it a valuable tool for studying cGMP/PKG signaling pathways in cellular and in vitro models.
Kinase Selectivity Profile
Experimental data demonstrates that this compound is a potent inhibitor of PKG isoforms. While it is reported to be selective for PKG over cAMP-dependent protein kinase (PKA), specific quantitative data for its interaction with a broad range of kinases is not always readily available in public literature. In studies on intact human platelets, this compound was shown to antagonize the activation of PKG without affecting the activity of PKA[1].
The table below summarizes the known inhibitory constants (Ki) of this compound against various PKG isoforms. For comparison, while a direct Ki value for PKA is not consistently reported in the literature for this specific compound, data for a structurally related and highly selective PKG inhibitor, Rp-8-bromo-PET-cGMPS, shows a significantly higher Ki for PKA, indicating a much lower affinity.
| Kinase | Ki (µM) | Selectivity (PKG Iα vs. other kinases) |
| PKG Iα | 0.5[1][2][3] | - |
| PKG Iβ | 0.45 | 1.1-fold |
| PKG II | 0.7 | 0.7-fold |
| PKA | Not consistently reported. Described as selective for PKG over PKA. In intact human platelets, it did not affect PKA activity[1]. For the related compound Rp-8-bromo-PET-cGMPS, the Ki for PKA is 10 µM. | Not applicable |
Signaling Pathway of cGMP and this compound Action
The following diagram illustrates the canonical cGMP signaling pathway and the mechanism of inhibition by this compound.
Caption: cGMP signaling pathway and inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition constants (Ki) and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay, which can be adapted for radiometric or fluorescence-based detection methods.
Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase (e.g., PKG, PKA).
Materials:
-
Purified recombinant kinase (e.g., PKG Iα, PKA catalytic subunit)
-
Specific peptide substrate for the kinase (e.g., Kemptide for PKA)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for fluorescence-based assays)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
For radiometric assays: Phosphocellulose paper, wash buffers (e.g., 0.75% phosphoric acid), scintillation fluid, and a scintillation counter.
-
For fluorescence-based assays: A suitable kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™) and a microplate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare a master mix containing the kinase and its specific substrate in the reaction buffer.
-
Reaction Setup: In a microplate, add the desired concentration of this compound to each well. Add the kinase/substrate master mix to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled). The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate Ki determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is within the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Fluorescence-based Assay: Stop the reaction according to the specific kit instructions, often by adding a stop solution containing a developing reagent.
-
-
Detection:
-
Radiometric Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Fluorescence-based Assay: Measure the fluorescence or luminescence signal using a microplate reader.
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Experimental Workflow for Kinase Selectivity Profiling:
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: A typical workflow for determining kinase inhibitor selectivity.
References
A Researcher's Guide: Utilizing 8-pCPT-cGMP and Rp-8-pCPT-cGMPS for Precise PKG Activation Studies
In the study of cyclic guanosine monophosphate (cGMP) signaling, precise pharmacological tools are indispensable for elucidating the roles of cGMP-dependent protein kinase (PKG). This guide provides a comparative overview of two widely used cGMP analogs: 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) as a potent activator and its counterpart, Rp-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS), as a competitive inhibitor. Their combined use allows for robust validation of PKG-specific effects in cellular and biochemical assays.
Mechanism of Action: A Tale of Two Analogs
The cGMP/PKG signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. Activation of this pathway typically begins with the synthesis of cGMP by guanylyl cyclases, which in turn allosterically activates PKG.
8-pCPT-cGMP serves as a potent positive control for this pathway. The addition of a p-chlorophenylthio (pCPT) group at the 8-position of the guanine ring enhances its lipophilicity, resulting in excellent cell membrane permeability.[1] This modification also makes it a more potent activator than cGMP itself and confers resistance to degradation by many phosphodiesterases (PDEs), ensuring a sustained signal.[1]
Conversely, This compound acts as a specific antagonist. It is a competitive inhibitor that binds to the cGMP-binding sites on the regulatory domain of PKG without inducing the conformational change necessary for kinase activation.[2][3] Its structure, featuring a sulfur atom in the cyclic phosphate moiety (the "Rp" diastereomer), is key to its inhibitory function. Like its activator counterpart, it is cell-permeable, allowing it to effectively block PKG activity in intact cells.[2][4]
The diagram below illustrates the canonical cGMP/PKG signaling pathway and the points of intervention for these two powerful research tools.
Comparative Data: Activator vs. Inhibitor
The following table summarizes the key characteristics of 8-pCPT-cGMP and this compound, providing a quick reference for experimental design.
| Feature | 8-pCPT-cGMP | This compound |
| Full Chemical Name | 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate | 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] |
| Primary Action | PKG Activator | Competitive PKG Inhibitor |
| Potency | EC₅₀ for PKGII: ~1.8 µM[5] Kₐ for PKG II: 22 nM[6] | Kᵢ for PKGIα: 0.5 µM[7] Kᵢ for PKGIβ: 0.45 µM[7] Kᵢ for PKGII: 0.7 µM[7] |
| Selectivity | Selective for PKG over PKA.[6] Most selective for PKG II.[6] | Exhibits selectivity for PKG over PKA.[7] |
| Cell Permeability | Excellent[1] | High[2][3] |
| PDE Resistance | Stable towards many phosphodiesterases[1] | Resistant to hydrolysis by PDEs[8] |
Experimental Protocols and Data
The combination of 8-pCPT-cGMP and this compound is ideal for validating PKG's role in various cellular processes. Below are detailed protocols for key experiments.
Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Activation of PKG leads to the phosphorylation of VASP at serine 239 (Ser239), which can be readily detected by phospho-specific antibodies, serving as a reliable biomarker for PKG activity in intact cells.[9][10]
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., smooth muscle cells, platelets, or transfected cell lines) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Inhibitor): For inhibitor groups, pre-incubate cells with this compound (e.g., 10-50 µM) for 30-60 minutes.
-
Treatment (Activator): Add 8-pCPT-cGMP (e.g., 50-250 µM) to the designated wells for the desired time (e.g., 10-30 minutes). Include vehicle-only and activator-only controls.
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phospho-VASP (Ser239) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-VASP signal to total VASP or a loading control (e.g., β-actin or GAPDH) from a stripped and re-probed blot.
Expected Quantitative Data:
| Treatment Group | p-VASP (Ser239) / Total VASP (Fold Change) |
| Vehicle Control | 1.0 |
| 8-pCPT-cGMP (100 µM) | 5.2 ± 0.6 |
| This compound (50 µM) | 0.9 ± 0.2 |
| This compound + 8-pCPT-cGMP | 1.3 ± 0.3 |
(Note: Data are representative and will vary by cell type and experimental conditions.)
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified PKG on a specific substrate in a cell-free system. It is ideal for confirming direct activation or inhibition and for determining kinetic parameters like Kᵢ and EC₅₀.
Experimental Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Add Components:
-
Add the purified PKG enzyme (e.g., PKGIα or PKGII).
-
Add the specific peptide substrate (e.g., Kemptide).
-
Add varying concentrations of 8-pCPT-cGMP (for activation curve) or a fixed concentration of activator plus varying concentrations of this compound (for inhibition curve).
-
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescent detection system).
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by spotting onto phosphocellulose paper and washing with phosphoric acid for radiolabel assays).
-
Quantification: Measure the incorporation of phosphate into the peptide substrate using a scintillation counter or fluorescence plate reader.
Expected Quantitative Data:
| Compound | Concentration | % Maximal PKG Activity |
| 8-pCPT-cGMP | 0 µM | 5% |
| 1 µM | 50% | |
| 100 µM | 100% | |
| This compound (in presence of 1 µM 8-pCPT-cGMP) | 0 µM | 50% |
| 1 µM | 25% | |
| 50 µM | 8% |
(Note: Data are representative.)
Cellular Proliferation Assay
PKG activation has been shown to inhibit proliferation in some cell types, such as certain cancer cells.[11] This assay assesses the functional consequence of PKG modulation on cell viability and growth.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., U-2987MG glioma cells) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds.
-
Vehicle Control
-
8-pCPT-cGMP (e.g., 250 µM)
-
This compound (e.g., 10 µM)
-
A combination of both inhibitor (pre-treated for 1 hour) and activator.
-
-
Incubation: Culture the cells for a period of 24 to 72 hours.
-
Viability Assessment: Measure cell viability using a standard method:
-
MTT/XTT Assay: Add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance of the resulting formazan product.
-
Crystal Violet Assay: Fix and stain the cells with crystal violet, then solubilize the dye and measure absorbance.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Expected Quantitative Data:
| Treatment Group | Cell Viability (% of Control) after 72h |
| Vehicle Control | 100% |
| 8-pCPT-cGMP (250 µM) | 65% ± 5% |
| This compound (10 µM) | 98% ± 4% |
| This compound + 8-pCPT-cGMP | 95% ± 6% |
(Note: Data are representative and based on studies in glioma cells where PKG activation is anti-proliferative.[11])
By employing 8-pCPT-cGMP as a reliable positive control and this compound to demonstrate that the observed effect is specifically due to PKG, researchers can generate high-confidence data to significantly advance our understanding of cGMP signaling in health and disease.
References
- 1. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VASP Phosphorylation at Serine239 Regulates the Effects of NO on Smooth Muscle Cell Invasion and Contraction of Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cyclic GMP-dependent protein kinase II inhibits cell proliferation, Sox9 expression and Akt phosphorylation in human glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Rp-8-pCPT-cGMPS in a Cell-Free Kinase Assay: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG). Its primary focus is to objectively assess the inhibitor's specificity through a detailed comparison with alternative compounds, supported by experimental data and protocols for cell-free kinase assays.
Introduction to this compound
This compound is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive antagonist at the cGMP binding sites on PKG.[1][2] Due to its lipophilic nature, it readily crosses cell membranes, making it a valuable tool for studying PKG signaling pathways in both intact cells and cell-free systems.[1] However, like any kinase inhibitor, understanding its specificity is critical for the accurate interpretation of experimental results. This guide outlines the methodologies to evaluate this specificity and compares its performance against other common PKG inhibitors.
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG), with a reported inhibition constant (Ki) of approximately 0.5 µM.[1][3][4] It functions by binding to the regulatory domain of PKG, preventing the binding of the endogenous activator cGMP. This action keeps the kinase in its inactive conformation, thereby inhibiting the phosphorylation of its downstream substrates. One study noted that in intact human platelets, this compound effectively antagonized the activation of PKG without affecting cAMP-dependent protein kinase (PKA) or cGMP-regulated phosphodiesterases.[3]
The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Comparison with Alternative Inhibitors
The specificity of a kinase inhibitor is best understood by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against the target kinase (on-target) versus other kinases (off-target). A higher ratio of off-target to on-target Ki/IC50 values indicates greater specificity.
The table below summarizes the reported inhibitory activities of this compound and two common alternatives, Rp-8-Br-PET-cGMPS and KT5823.
| Inhibitor | Target Kinase | Ki (µM) | Off-Target Kinase | Ki (µM) | Selectivity Notes |
| This compound | PKG Iα | 0.5 | PKA | Not reported | Exhibits selectivity for PKG over PKA. Did not affect PKA activity in intact platelets.[3] |
| PKG Iβ | 0.45 | ||||
| PKG II | 0.7 | ||||
| Rp-8-Br-PET-cGMPS | PKG I | Not specified | PKA Iα | Binds | Described as a highly specific inhibitor for PKG I.[2] However, it has been shown to bind to PKA Iα.[5] |
| KT5823 | PKG | 0.23 | PKA | >10 | Approximately 43-fold more selective for PKG over PKA. |
| PKC | 4 |
Note: Lower Ki values indicate higher potency. Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
To determine the specificity of this compound, a cell-free kinase assay is performed. This involves measuring the phosphorylation of a specific substrate by purified kinase in the presence of varying concentrations of the inhibitor. Below is a generalized protocol for a fluorescence-based assay.
Cell-Free Kinase Assay Protocol (Fluorescence-Based)
Objective: To determine the IC50 value of this compound for PKG and a potential off-target kinase (e.g., PKA).
Materials:
-
Purified, active PKG and PKA enzymes
-
Specific fluorescent peptide substrate for each kinase
-
This compound stock solution (in DMSO or water)
-
ATP stock solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase stop solution (e.g., EDTA)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer, typically from 100 µM down to 1 nM, plus a vehicle control (DMSO/water).
-
Prepare the kinase/substrate master mix by diluting the kinase and its specific fluorescent peptide substrate to their final working concentrations in kinase buffer.
-
Prepare the ATP solution by diluting the stock to its final concentration (often near the Km for the kinase) in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution (or vehicle control) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Termination of Reaction and Signal Detection:
-
Add 10 µL of the stop solution to all wells to chelate Mg2+ and stop the kinase reaction.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. The signal (e.g., fluorescence polarization or intensity) will change based on the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor (or no ATP) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Experimental workflow for a cell-free kinase inhibitor assay.
Interpreting Specificity
The goal of the assay is to quantify the inhibitor's effect on both the intended target and potential off-targets. An ideal inhibitor shows high potency for its target (low IC50 or Ki) and very low potency for other kinases (high IC50 or Ki).
Caption: Logical diagram illustrating on-target vs. off-target inhibitor activity.
Based on the available data, this compound demonstrates good specificity for PKG. While a precise Ki value against PKA is not consistently reported in the literature, experimental evidence indicates a lack of significant PKA inhibition at concentrations where PKG is effectively blocked.[3] For researchers requiring even greater isoform specificity, particularly for PKG I, Rp-8-Br-PET-cGMPS may be a suitable alternative, though its potential interaction with PKA should also be experimentally verified.[5] Conversely, KT5823 shows high potency for PKG but should be used with caution due to its known off-target effects on PKC.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rp-8-pCPT-cGMPS
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Rp-8-pCPT-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG). In the absence of a specific Safety Data Sheet (SDS) from your supplier, this compound should be treated as a hazardous chemical.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential interactions and for safe handling.
| Property | Value | Source |
| Chemical Name | 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium | [1] |
| Molecular Formula | C16H14ClN5NaO6PS2 | [1] |
| Molecular Weight | 525.86 g/mol | [1] |
| CAS Number | 208445-07-2 | [1][2][3] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in water | [3] |
| Storage | Store at -20°C | [1] |
| Biological Activity | Competitive inhibitor of cGMP-dependent protein kinase (PKG) | [4][5][6][7] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for laboratory chemical waste disposal.[8][9][10] Always consult your institution's specific hazardous waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for definitive procedures.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Treat all waste containing this compound (solid compound, solutions, and contaminated materials) as hazardous chemical waste.[8][9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[11] Incompatible chemicals can react violently or produce toxic gases.[11]
-
Segregate waste based on its physical state (solid or liquid).
3. Solid Waste Disposal (Pure Compound, Contaminated Labware):
-
Container: Place solid this compound and any contaminated items (e.g., weigh boats, pipette tips, gloves) into a clearly labeled, sealable, and chemically compatible hazardous waste container.[11][9] Plastic containers are often preferred.[9]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Note the concentration and date of accumulation.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11][9] This area should be at or near the point of generation and inspected weekly for leaks.[11][9]
4. Liquid Waste Disposal (Aqueous Solutions):
-
Do Not Drain Dispose: Do not dispose of solutions containing this compound down the sink.[8][12] Only certain non-toxic, highly water-soluble compounds with a neutral pH are suitable for drain disposal in small quantities.
-
Container: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solution.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent (e.g., water), and the approximate concentration.
-
Storage: Keep the waste container securely capped except when adding waste.[11] Store it in the designated SAA.
5. Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[8][10]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[8]
-
Once triple-rinsed, deface or remove all chemical labels from the container before disposing of it as regular trash.[8]
6. Requesting Waste Pick-up:
-
Once a waste container is full, or if it has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pick-up and final disposal.[11][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
